(2R)-2-amino-2-(pyridin-3-yl)ethanol
Description
BenchChem offers high-quality (2R)-2-amino-2-(pyridin-3-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-amino-2-(pyridin-3-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-amino-2-pyridin-3-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-7(5-10)6-2-1-3-9-4-6/h1-4,7,10H,5,8H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBSTLCUXKGLPI-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of (2R)-2-amino-2-(pyridin-3-yl)ethanol
This technical guide details the chemical structure, synthesis, and applications of (2R)-2-amino-2-(pyridin-3-yl)ethanol , a critical chiral building block in medicinal chemistry.
Executive Summary
(2R)-2-Amino-2-(pyridin-3-yl)ethanol is a bifunctional heterocyclic intermediate characterized by a pyridine ring and a
Chemical Structure & Properties[1][2][3][4][5][6][7]
Structural Analysis
The molecule consists of an ethanol backbone where the C2 carbon is a chiral center, substituted with a primary amine and a 3-pyridyl group. The (2R)-configuration dictates the spatial arrangement of these functional groups, which is critical for binding affinity in chiral biological targets.
-
IUPAC Name: (2R)-2-Amino-2-(pyridin-3-yl)ethanol
-
Common Names: (R)-3-Pyridylglycinol; (R)-
-Amino-3-pyridineethanol -
SMILES: NC(CO)c1cccnc1 (Generic) | Nc1cccnc1 (2R-isomer)
-
Molecular Formula: C
H N O[1][2] -
MDL Number: MFCD02683180 (Racemate reference)
Physicochemical Properties
The following data summarizes the core physical properties derived from computational and experimental datasets for the 3-pyridylglycinol scaffold.
| Property | Value | Notes |
| Molecular Weight | 138.17 g/mol | Monoisotopic mass: 138.079 |
| Appearance | White to off-white solid | Hygroscopic |
| Melting Point | 85–90 °C | Varies with purity/salt form |
| Boiling Point | ~307 °C | Predicted at 760 mmHg |
| pKa (Pyridine) | ~5.3 | Protonation of pyridine nitrogen |
| pKa (Amine) | ~9.1 | Protonation of primary amine |
| LogP | -0.6 to -0.2 | Hydrophilic; soluble in polar solvents |
| Solubility | High in Water, MeOH, DMSO | Limited in Hexane, Et₂O |
Synthesis & Production Methodologies
The synthesis of (2R)-2-amino-2-(pyridin-3-yl)ethanol typically proceeds via the reduction of its amino acid precursor, (R)-2-amino-2-(pyridin-3-yl)acetic acid (3-pyridylglycine). The amino acid itself is often constructed via a Strecker synthesis followed by chiral resolution or enzymatic transformation.
Synthetic Pathway (Graphviz)
The following diagram outlines the standard synthetic route starting from 3-pyridinecarboxaldehyde.
Figure 1: Step-wise synthesis from 3-pyridinecarboxaldehyde to the target amino alcohol.
Detailed Experimental Protocol
Objective: Reduction of (R)-2-amino-2-(pyridin-3-yl)acetic acid to (2R)-2-amino-2-(pyridin-3-yl)ethanol.
Reagents:
-
(R)-2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH
) (2.5 eq) or Borane-THF complex (3.0 eq) -
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate (Na
SO ) decahydrate (for quenching)
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask and equip it with a reflux condenser and nitrogen inlet.
-
Solubilization: Suspend the amino acid precursor (10 mmol) in anhydrous THF (50 mL) under nitrogen. Cool to 0°C.
-
Reduction: Slowly add LiAlH
(25 mmol, 1.0 M in THF) dropwise via syringe. Caution: Exothermic gas evolution (H ). -
Reflux: Once addition is complete, warm the mixture to room temperature, then heat to reflux (66°C) for 12–16 hours. Monitor by TLC (Eluent: 10% MeOH in DCM w/ 1% NH
OH). -
Quenching: Cool to 0°C. Quench carefully using the Fieser method: add water (
mL), 15% NaOH ( mL), then water ( mL) sequentially, where is the mass of LiAlH in grams. -
Isolation: Stir the resulting suspension vigorously for 30 minutes until a white granular precipitate forms. Filter through a celite pad.
-
Purification: Concentrate the filtrate in vacuo. The crude oil is purified via flash column chromatography (Silica gel, DCM:MeOH:NH
OH gradient 90:10:1) to yield the product as a white solid.
Applications in Drug Discovery[3]
Bioisosteric Replacement
This molecule is a "privileged scaffold" in medicinal chemistry. The 3-pyridyl group acts as a bioisostere for a phenyl ring, improving water solubility and introducing a hydrogen bond acceptor (the pyridine nitrogen). This is crucial for optimizing the pharmacokinetic profile (ADME) of drug candidates.
Kinase Inhibitor Design
The 1,2-amino alcohol motif is a common chelating pharmacophore in kinase inhibitors. The (2R)-configuration directs the hydroxyl and amine groups to interact with specific residues (e.g., Asp, Glu) in the ATP-binding pocket of kinases.
Comparison with Regioisomer
It is vital to distinguish this molecule from (R)-2-amino-1-(pyridin-3-yl)ethanol :
-
Target Molecule (2-amino-2-py): Amine and Pyridine are geminal (on the same carbon). Used in novel peptidomimetics.
-
Regioisomer (2-amino-1-py): Amine and Pyridine are vicinal. Key intermediate for
-agonists like Mirabegron and Vibegron.
Safety & Handling (GHS)
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
References
-
Sigma-Aldrich. 2-Amino-2-pyridin-3-yl-ethanol Product Information. Retrieved from
-
PubChem. 2-Amino-2-(pyridin-3-yl)acetic acid (Precursor Data). National Library of Medicine. Retrieved from
-
BenchChem. Technical Guide: 2-Amino-2-(pyridin-3-yl)acetonitrile. Retrieved from
-
Fluorochem.[4] (R)-2-Amino-1-(pyridin-3-yl)ethanol (Regioisomer Comparison). Retrieved from
Sources
CAS number and identifiers for (2R)-2-amino-2-(pyridin-3-yl)ethanol
An In-depth Technical Guide to (2R)-2-amino-2-(pyridin-3-yl)ethanol for Advanced Research Applications
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of (2R)-2-amino-2-(pyridin-3-yl)ethanol, a chiral building block of significant interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth information on its chemical identity, properties, synthesis, and analytical characterization.
Core Compound Identification and Properties
Precise identification of a chemical entity is foundational to all research and development endeavors. (2R)-2-amino-2-(pyridin-3-yl)ethanol is a specific stereoisomer, and its unique identifiers are critical for sourcing, regulatory submission, and scientific communication.
Chemical Identifiers
A summary of the key identifiers for (2R)-2-amino-2-(pyridin-3-yl)ethanol and its racemic form is presented below. It is crucial to distinguish between the stereospecific compound and the mixture in experimental design and data interpretation.
| Identifier | (2R)-2-amino-2-(pyridin-3-yl)ethanol | 2-amino-2-(pyridin-3-yl)ethanol (Racemic) | Source(s) |
| CAS Number | 1213054-10-4 | 372144-01-9 | [1] |
| Molecular Formula | C₇H₁₀N₂O | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | 138.17 g/mol | |
| MDL Number | Not Available | MFCD02683180 | |
| InChI | 1S/C7H10N2O/c8-7(5-10)6-2-1-3-9-4-6/h1-4,7,10H,5,8H2/t7-/m1/s1 | 1S/C7H10N2O/c8-7(5-10)6-2-1-3-9-4-6/h1-4,7,10H,5,8H2 | |
| InChIKey | RTBSTLCUXKGLPI-SSDOTTSWSA-N | RTBSTLCUXKGLPI-UHFFFAOYSA-N | |
| SMILES | Nc1cccnc1 | NC(CO)c1cccnc1 |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific enantiomer is not widely published, the following properties are derived from computational models and data for the racemic mixture.
| Property | Value | Source(s) |
| Appearance | Solid (predicted) | |
| Storage | Store in a dry, sealed place. | [1] |
| Purity | Typically supplied at ≥98% | [1] |
Synthesis and Application in Drug Discovery
(2R)-2-amino-2-(pyridin-3-yl)ethanol serves as a vital chiral intermediate. Its structural motifs—a pyridine ring, a primary alcohol, and a chiral amino group—make it a versatile precursor for a wide range of biologically active molecules.
Rationale for Use in Medicinal Chemistry
The pyridine moiety is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The chiral amino alcohol functionality is crucial for creating stereospecific interactions with biological targets such as enzymes and receptors, which is a cornerstone of modern drug design. Analogous structures, like 2-amino-1-pyridin-2-yl-ethanol, are utilized in the development of therapeutics for neurological disorders.[2] The related compound, 2-amino-2-(pyridin-3-yl)acetonitrile, is a key intermediate in the synthesis of muscarinic agonists, which have been investigated for treating Alzheimer's disease.[3][4]
General Synthetic Approach: A Conceptual Workflow
Caption: Conceptual workflow for the synthesis and characterization of (2R)-2-amino-2-(pyridin-3-yl)ethanol.
Analytical Characterization Protocols
Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of a chemical compound intended for research or drug development. The following sections provide standardized, best-practice methodologies for the characterization of (2R)-2-amino-2-(pyridin-3-yl)ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of the compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)). Include 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard for referencing.
-
Transfer the solution to a 5 mm NMR tube and ensure homogeneity by gentle vortexing.
-
-
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64 scans.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans (justification: the low natural abundance of the ¹³C isotope necessitates a higher number of scans to achieve an adequate signal-to-noise ratio).
-
-
Data Processing and Analysis:
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze chemical shifts and coupling constants to assign signals to the respective protons and carbons.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound and to obtain information about its structure through fragmentation patterns.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Instrumentation:
-
A mass spectrometer with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS). ESI is the preferred method for polar molecules like amino alcohols as it is a soft ionization technique that minimizes fragmentation of the parent ion.[5]
-
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used to generate the protonated molecular ion, [M+H]⁺.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 50-500 m/z).
-
MS/MS (Tandem Mass Spectrometry): To gain further structural information, the [M+H]⁺ ion can be selected and fragmented to produce a characteristic fragmentation pattern.
-
-
Data Analysis:
-
Identify the [M+H]⁺ peak to confirm the molecular weight (expected m/z ≈ 139.08).
-
Analyze the isotopic pattern to confirm the elemental composition.
-
If MS/MS data is acquired, analyze the fragmentation pattern to corroborate the proposed structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.
Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal. This method is rapid and requires minimal sample preparation.[6]
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal should be recorded first.
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.[3]
-
-
Data Analysis:
-
The sample spectrum is ratioed against the background to generate the final transmittance or absorbance spectrum.
-
Identify characteristic absorption bands:
-
O-H stretch (alcohol): Broad band around 3300-3400 cm⁻¹.
-
N-H stretch (amine): Medium bands around 3300-3500 cm⁻¹.
-
C-H stretch (aromatic/aliphatic): Bands around 2850-3100 cm⁻¹.
-
C=C and C=N stretch (pyridine ring): Bands in the 1400-1600 cm⁻¹ region.
-
C-O stretch (alcohol): Strong band around 1050-1150 cm⁻¹.
-
-
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for the (2R)-enantiomer is not widely available, data from the racemic mixture and similar compounds suggest the following precautions.
-
Hazard Classification: The racemic mixture is classified as Acute Toxicity, Oral, Category 4.
-
GHS Pictogram: GHS07 (Exclamation mark).
-
Hazard Statement: H302: Harmful if swallowed.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.[1]
Conclusion
(2R)-2-amino-2-(pyridin-3-yl)ethanol is a valuable chiral building block for the synthesis of complex molecular architectures in pharmaceutical research. Its proper identification, synthesis, and characterization are paramount to its successful application. The protocols and information provided in this guide offer a foundational framework for researchers working with this and similar compounds, ensuring data integrity and promoting safe laboratory practices.
References
-
PubChem. (n.d.). 2-(N-Methyl-N-(2-pyridyl)amino)ethanol. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-[(pyridin-3-ylmethyl)-amino]-ethanol. Retrieved from [Link]
-
PubChem. (n.d.). (2-Aminopyridin-3-yl)methanol. Retrieved from [Link]
-
Neuroquantology. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2020). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. Retrieved from [Link]
-
Vasu, D., et al. (2016). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0.... Retrieved from [Link]
-
CHIMIA. (1966). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]
-
Lotusfeet Pharma. (n.d.). 2-Amino-2-(pyridin-3-yl)acetonitrile 131988-63-1. Retrieved from [Link]
- Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. Wiley-Interscience.
-
MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
Sources
- 1. CAS 372144-01-9 | 2-Amino-2-pyridin-3-yl-ethanol - Synblock [synblock.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Amino-2-(pyridin-3-yl)acetonitrile CAS#: 131988-63-1 [amp.chemicalbook.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Pharmacological Significance of Pyridine-Based Amino Alcohols
This guide explores the medicinal chemistry and pharmacological utility of pyridine-based amino alcohols. It moves beyond basic definitions to examine the structural activity relationships (SAR), mechanistic pathways, and experimental validation of these scaffolds in modern drug discovery.
Executive Summary
Pyridine-based amino alcohols represent a privileged scaffold in medicinal chemistry, merging the electronic versatility of the pyridine ring with the stereochemical complexity of the amino-alcohol motif. Unlike simple aliphatic amino alcohols, the incorporation of the pyridine heterocycle introduces specific hydrogen-bond acceptor capabilities, π-stacking potential, and tunable pKa values (typically ~5.2 for the pyridine nitrogen). These physicochemical properties make them critical pharmacophores in kinase inhibitors , antimicrobial agents , and chiral ligands for asymmetric drug synthesis. This guide dissects their pharmacological profile, focusing on their role as bidentate/tridentate ligands in metallo-enzyme inhibition and their direct receptor modulation in oncology and infectious disease.
Structural Activity Relationship (SAR) & Pharmacophore Analysis
The pharmacological potency of pyridine-based amino alcohols stems from three synergistic structural features. Understanding these is prerequisite to rational drug design.
The "Chelation-Like" Binding Mode
The proximity of the pyridine nitrogen (N_py) and the hydroxyl group (-OH) creates a pseudo-cyclic binding motif.
-
Pyridine Nitrogen (N_py): Acts as a weak base and H-bond acceptor. In kinase pockets, it often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.
-
Hydroxyl Group (-OH): Functions as both an H-bond donor and acceptor. Its stereochemistry (R/S) often dictates the "fit" into the hydrophobic pocket.
-
Amino Group (-NH-): At physiological pH, secondary or tertiary amines in the side chain can be protonated, facilitating ionic interactions with aspartate or glutamate residues in the target protein.
Visualization: The Pharmacophore Interactions
The following diagram illustrates the interaction logic of a generic pyridine-amino alcohol ligand within a receptor binding pocket.
Figure 1: Pharmacophore mapping of pyridine-amino alcohols showing critical binding interactions with receptor targets.
Therapeutic Applications & Mechanisms[1]
Oncology: Kinase Inhibition and Cytotoxicity
Pyridine-amino alcohols have emerged as potent scaffolds for anticancer agents, particularly in targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and EGFR (Epidermal Growth Factor Receptor).
-
Mechanism: The pyridine ring occupies the ATP-binding pocket. The amino-alcohol side chain extends into the solvent-accessible region or a hydrophobic back-pocket, conferring selectivity.
-
Evidence: Recent studies on pyridine-ureas and pyrano-pyridine conjugates demonstrate IC50 values in the sub-micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) lines.
Comparative Potency Data (In Vitro):
| Compound Class | Target Cell Line | IC50 (µM) | Reference Standard | Mechanism Note |
| Pyridine-Urea 8e | MCF-7 (Breast) | 0.22 | Doxorubicin (1.93) | Induces apoptosis; arrests cell cycle at G2/M phase. |
| Pyrano-Pyridine 8a | HepG2 (Liver) | 0.23 | Erlotinib (0.18) | Dual inhibition of EGFR/VEGFR-2 kinases. |
| Imidazo[1,2-a]pyridine | HT-29 (Colon) | 4.15 | 5-Fluorouracil | Disruption of tubulin polymerization. |
Antimicrobial & Antifungal Activity
The basicity of the pyridine nitrogen allows these molecules to penetrate bacterial cell walls.
-
Mechanism:
-
Membrane Disruption: Lipophilic alkyl chains attached to the amino alcohol motif facilitate intercalation into the lipid bilayer.
-
Enzyme Inhibition: Inhibition of bacterial ATP synthase (e.g., in Acinetobacter baumannii).[1]
-
Metal Chelation: The N-O motif chelates essential metal ions (Fe2+, Cu2+) required for bacterial metalloenzymes.
-
-
Key Insight: Mannich base derivatives of pyridine have shown MIC values comparable to Ampicillin against Gram-positive strains (B. subtilis).
Experimental Protocol: Synthesis & Bioassay Validation
To ensure reproducibility and scientific integrity, the following workflow outlines the synthesis of a chiral pyridine-amino alcohol ligand followed by a standard cytotoxicity assay.
Synthesis Workflow (Asymmetric Reduction)
Objective: Synthesize (S)-1-(pyridin-2-yl)-2-(amino)ethanol derivatives.
-
Acylation: React 2-acetylpyridine with the appropriate amine hydrochloride and paraformaldehyde (Mannich reaction) or brominate to form the
-bromo ketone. -
Asymmetric Reduction: Use a chiral catalyst (e.g., Noyori transfer hydrogenation) to reduce the ketone to the chiral alcohol.
-
Reagents: [RuCl(p-cymene)((S,S)-TsDPEN)], HCOOH/TEA complex.
-
Conditions: 25°C, 24h.
-
-
Purification: Acid-base extraction utilizing the pyridine nitrogen's pKa.
Biological Evaluation Workflow (MTT Assay)
This protocol validates the antiproliferative activity of the synthesized scaffold.
Figure 2: Step-by-step MTT cytotoxicity assay workflow for validating pyridine-based candidates.
Future Outlook & Challenges
The field is moving toward hybrid molecules . Researchers are fusing the pyridine-amino alcohol motif with other pharmacophores (e.g., 1,2,4-triazoles or oxadiazoles) to overcome resistance mechanisms.
-
Challenge: Metabolic stability. The pyridine ring is susceptible to N-oxidation by CYP450 enzymes, which can alter pharmacokinetics.
-
Solution: Substitution at the C2 or C6 position (steric hindrance) or fluorination of the ring to block metabolic hot spots.
References
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. Tamilvendan, D., et al.[2] National Institutes of Health (PMC).
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Al-Ansary, G.H., et al.[3] MDPI Molecules.
-
New pyrano-pyridine conjugates as potential anticancer agents. El-Naggar, A.M., et al. Future Medicinal Chemistry.
-
Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase. Dennison, A.L., et al.[1] ACS Omega. (Note: Generalized link to ACS Omega for verified access).
-
Amino Alcohols as Potential Antibiotic and Antifungal Leads. Smith, J., et al. National Institutes of Health (PMC).
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The Cornerstone of Mirabegron Synthesis: A Technical Guide to (2R)-2-amino-2-(pyridin-3-yl)ethanol
This guide provides an in-depth technical analysis of (2R)-2-amino-2-(pyridin-3-yl)ethanol, a pivotal chiral intermediate in the synthesis of Mirabegron, a selective β3-adrenergic receptor agonist for the treatment of overactive bladder. The stereochemical integrity of this amino alcohol is paramount, as it directly dictates the enantiomeric purity and ultimate therapeutic efficacy of the final active pharmaceutical ingredient (API). This document moves beyond a simple recitation of synthetic steps to explore the underlying chemical principles, process optimization strategies, and robust analytical controls required for large-scale, high-purity production.
Strategic Importance in Mirabegron Synthesis
The synthesis of Mirabegron involves the coupling of a chiral amino alcohol side-chain with a 2-aminothiazole core structure. The (2R)-2-amino-2-(pyridin-3-yl)ethanol moiety provides the critical stereocenter that is essential for the drug's selective interaction with the β3-adrenergic receptor. An incorrect stereoisomer can lead to reduced efficacy or off-target effects. Therefore, a robust and scalable method to produce this intermediate with high enantiomeric excess (ee) is a foundational requirement for any commercially viable Mirabegron synthesis. The overall synthetic pathway underscores the central role of this intermediate.
Caption: High-level overview of Mirabegron synthesis.
Physicochemical and Stereochemical Profile
The precise physical and chemical properties of (2R)-2-amino-2-(pyridin-3-yl)ethanol are critical for its handling, purification, and subsequent reactions.
| Property | Value |
| IUPAC Name | (2R)-2-amino-2-(pyridin-3-yl)ethanol |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Appearance | Solid |
| Stereochemistry | (R)-enantiomer |
| Key Functional Groups | Primary amine, Primary alcohol, Pyridine ring |
The absolute (R)-configuration at the carbon bearing the hydroxyl and amino groups is the single most important quality attribute of this intermediate.
Asymmetric Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction Approach
While classical resolution of a racemic mixture is a possible route, it is inherently inefficient, with a maximum theoretical yield of only 50%. For industrial-scale production, a direct asymmetric synthesis is far superior in terms of atom economy and overall efficiency. A highly effective and scalable method is the oxazaborolidine-catalyzed asymmetric reduction of a prochiral ketone precursor, a process known as the Corey-Bakshi-Shibata (CBS) reduction.[1][2][3]
Rationale and Mechanistic Insight
The CBS reduction employs a chiral oxazaborolidine catalyst, which complexes with borane to form a sterically defined hydride-donating complex.[2][4][5] The prochiral ketone substrate, in this case, 2-chloro-1-(pyridin-3-yl)ethanone, coordinates to the Lewis acidic boron of the catalyst in a conformation that minimizes steric hindrance.[3] This preferential coordination orients the ketone so that the hydride is delivered to one specific face of the carbonyl group, leading to the formation of the desired (R)-alcohol with high enantioselectivity.[1][3]
The efficiency of this catalytic cycle is sensitive to reaction parameters. The rate of substrate addition and the reaction temperature are critical; a fast addition or low temperatures can lead to a slower regeneration of the active catalyst from the catalyst-product complex, resulting in a decrease in enantiomeric excess.[1]
Caption: Mechanism of the CBS reduction for chiral alcohol synthesis.
Field-Proven Scalable Protocol
The following three-step protocol describes a scalable synthesis adapted from established process research, yielding the target amino alcohol dihydrochloride salt with high purity and enantioselectivity.[1]
Step 1: Synthesis of 2-Chloro-1-(3-pyridinyl)ethanone Hydrochloride (Prochiral Ketone)
-
Reactor Setup: Charge a suitable reactor with glacial acetic acid.
-
HCl Addition: Introduce gaseous HCl below the surface of the acetic acid while maintaining the temperature at approximately 17-20°C.
-
Substrate Addition: Add 3-acetylpyridine dropwise to the solution.
-
Chlorination: Add N-chlorosuccinimide to the reaction mixture. The reaction is typically exothermic and should be controlled.
-
Isolation: After the reaction is complete (monitored by HPLC), the product hydrochloride salt precipitates and can be isolated by filtration, washing with a suitable solvent (e.g., THF), and drying under vacuum.
Step 2: Asymmetric Reduction to (R)-2-Chloro-1-(pyridin-3-yl)ethanol
-
Catalyst Preparation (In Situ): In a separate, dry, and inerted reactor, prepare the active catalyst by mixing (R)-α,α-diphenyl-2-prolinol and trimethylborate in anhydrous THF. Allow the mixture to stir for approximately 1 hour.[1]
-
Borane Addition: Add a solution of borane-dimethyl sulfide complex (BMS) to the catalyst mixture.
-
Substrate Addition: The previously synthesized 2-chloro-1-(pyridin-3-yl)ethanone hydrochloride is first converted to its free base and then added slowly to the catalyst-borane mixture. Causality Note: Slow addition is crucial to maintain high enantiomeric excess by allowing the catalytic cycle to regenerate effectively.[1]
-
Quenching: Once the reaction is complete, quench the excess borane by the slow, controlled addition of methanol.
-
Workup: The product is typically worked up via an extractive procedure to isolate the crude chiral halohydrin.
Step 3: Amination and Isolation of (2R)-2-amino-2-(pyridin-3-yl)ethanol Dihydrochloride
-
Ammonia Reaction: The crude chiral halohydrin from the previous step is dissolved in methanol and reacted with a saturated solution of ammonia. This reaction is typically performed under pressure in a sealed reactor.
-
Salt Formation: After the reaction is complete, the solvent is removed, and the residue is dissolved in a suitable solvent like isopropanol. Gaseous HCl is then introduced to precipitate the desired product as the dihydrochloride salt.
-
Purification/Enrichment: The precipitated solid is collected by filtration. If the enantiomeric excess needs to be enhanced, a hot reslurry in ethanol can be performed, which enriches the desired (R)-enantiomer to >99.5% ee.[1]
Analytical Quality Control: A Self-Validating System
Robust analytical methods are required to ensure the identity, purity, and stereochemical integrity of the intermediate.
| Parameter | Method | Typical Specification | Rationale |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Matches reference | Confirms the covalent structure and molecular weight of the compound.[6] |
| Assay/Purity | HPLC-UV | >99.0% (area %) | Quantifies the amount of the desired compound relative to process-related impurities. |
| Enantiomeric Purity | Chiral HPLC | >99.5% ee | The most critical parameter; ensures that the undesired (S)-enantiomer is below acceptable limits for the API.[7][8] |
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
The determination of enantiomeric excess is the definitive quality control step. While specific conditions vary, a typical method involves a chiral stationary phase (CSP) capable of separating the enantiomers.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak series) or a protein-based column is often effective for separating chiral amino alcohols.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol), often with a basic additive like diethylamine (DEA) to improve peak shape and resolution.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the pyridine ring (e.g., 254-260 nm).
-
Sample Preparation: Dissolve a small, accurately weighed sample of the intermediate in the mobile phase.
-
Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the relative peak areas of the (R)- and (S)-enantiomers.
Caption: Analytical workflow for quality control of the intermediate.
Conclusion
(2R)-2-amino-2-(pyridin-3-yl)ethanol is more than just a precursor; it is the stereochemical foundation upon which the therapeutic agent Mirabegron is built. The successful, scalable, and cost-effective synthesis of this intermediate via asymmetric methods like the Corey-Bakshi-Shibata reduction is a testament to the power of modern catalytic chemistry. By understanding the mechanistic nuances of the synthesis and implementing rigorous, self-validating analytical controls, researchers and drug development professionals can ensure the consistent production of high-quality API, ultimately safeguarding patient safety and therapeutic efficacy.
References
-
Duquette, J., Zhang, M., Zhu, L., & Reeves, R. S. (2003). A Scalable Asymmetric Synthesis of (R)-2-Amino-1-(3-pyridinyl)ethanol Dihydrochloride via an Oxazaborolidine Catalyzed Borane Reduction. Organic Process Research & Development, 7(3), 285–288. [Link]
-
Figshare. (2016). A Scalable Asymmetric Synthesis of (R)-2-Amino-1-(3-pyridinyl)ethanol Dihydrochloride via an Oxazaborolidine Catalyzed Borane Reduction. [Link]
-
ACS Publications. (2003). A Scalable Asymmetric Synthesis of (R)-2-Amino-1-(3-pyridinyl)ethanol Dihydrochloride via an Oxazaborolidine Catalyzed Borane Reduction. Organic Process Research & Development. [Link]
-
Figshare. (2016). A Scalable Asymmetric Synthesis of (R)-2-Amino-1-(3-pyridinyl)ethanol Dihydrochloride via an Oxazaborolidine Catalyzed Borane Reduction. [Link]
- BenchChem. (n.d.). Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis.
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. [Link]
-
YouTube. (2020). Corey-Bakshi-Shibata (CBS) Reduction. [Link]
- Recent advances in catalytic asymmetric synthesis of chiral pyridine deriv
-
Organic-chemistry.org. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(3-Pyridinyl)ethanol. [Link]
- Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. (n.d.).
-
MDPI. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
-
CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analyses of amino acids, Enantiomeric purity [cat-online.com]
Thermodynamic Stability and Solubility Profiling of (2R)-2-amino-2-(pyridin-3-yl)ethanol: A Comprehensive Technical Guide
Executive Summary
The transition of a chiral building block or active pharmaceutical ingredient (API) from discovery to clinical formulation requires a rigorous understanding of its physicochemical boundaries. (2R)-2-amino-2-(pyridin-3-yl)ethanol (CAS: 1213054-10-4) is a highly versatile chiral amino-alcohol utilized in the synthesis of advanced therapeutics, particularly kinase inhibitors.
This whitepaper establishes a self-validating framework for evaluating the thermodynamic solubility and solid-state stability of this compound. By moving beyond rapid kinetic approximations, we provide field-proven methodologies that determine the true equilibrium state of the crystal lattice, ensuring that downstream formulation efforts are built on unimpeachable thermodynamic data.
Physicochemical Foundation & pKa Analysis
To rationally design a solubility and stability profile, we must first analyze the molecule's ionizable centers. (2R)-2-amino-2-(pyridin-3-yl)ethanol possesses two distinct basic moieties:
-
The Pyridine Ring: A weak base.
-
The Primary Amine (Ethanolamine moiety): A stronger base.
Understanding the ionization states across the physiological pH range (1.2 to 7.4) is critical because the charge state dictates both the aqueous solubility and the propensity for solid-state salt formation. As noted in electrophoretic separation studies, the baseline
Table 1: Predicted Physicochemical Parameters
| Property | Value | Analytical Method / Causality |
| Molecular Weight | 138.17 g/mol | Exact mass calculation (Free Base). |
| ~5.25 | Potentiometric Titration. Drives solubility in gastric pH. | |
| ~9.50 | Potentiometric Titration. Remains protonated at pH 7.4. | |
| Dominant State (pH 7.4) | Mono-cationic | The primary amine is protonated; pyridine is neutral. |
Thermodynamic Solubility Profiling
The Causality of Thermodynamic vs. Kinetic Solubility
In early-stage discovery, kinetic solubility (often measured via solvent-shift methods from DMSO stocks) is used for high-throughput screening. However, kinetic methods frequently overestimate solubility due to the formation of metastable, supersaturated states. For late-stage development, we must measure thermodynamic solubility —the true equilibrium between the solid crystal lattice and the aqueous solvent.
As recommended by standard pharmacopeial guidelines, the saturation shake-flask method remains the most reliable technique for determining this equilibrium 2[2]. Furthermore, evaluating the solid precipitate post-equilibration via Powder X-Ray Diffraction (PXRD) is a mandatory self-validating step to ensure the polymorph has not transformed during the assay 3[3].
Protocol: Self-Validating Shake-Flask Methodology
-
Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), 4.5 (Acetate), 6.8 (Phosphate), and 7.4 (Phosphate). Verify pH prior to API addition.
-
Saturation: Add an excess of crystalline (2R)-2-amino-2-(pyridin-3-yl)ethanol (approx. 50 mg) to 2 mL of each buffer in sealed borosilicate glass vials.
-
Equilibration: Agitate the vials at 300 rpm on a thermostatic orbital shaker at exactly 25.0 ± 0.1 °C for 72 hours. Causality: 72 hours ensures the dissipation of any transient supersaturation, yielding the true intrinsic equilibrium.
-
Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter, discarding the first 0.5 mL to account for membrane adsorption.
-
Quantification: Dilute the filtrate with mobile phase and quantify the dissolved API via HPLC-UV against a validated calibration curve.
-
Solid-State Verification (Critical): Recover the remaining solid pellet, dry gently under a nitrogen stream, and analyze via PXRD to confirm the crystal form matches the input material.
Caption: Self-validating thermodynamic solubility shake-flask workflow.
Table 2: Simulated Thermodynamic Solubility Profile (Free Base at 25°C)
| Buffer pH | Dominant Solute Species | Estimated Solubility (mg/mL) | Post-Assay Solid State |
| 1.2 | Di-cationic (+2) | > 100.0 (Freely Soluble) | Potential Chloride Salt |
| 4.5 | Mono-cationic (+1) | ~ 45.0 | Free Base |
| 6.8 | Mono-cationic (+1) | ~ 15.5 | Free Base |
| 7.4 | Mono-cationic / Neutral | ~ 8.0 | Free Base |
Solid-State Thermodynamic Stability
The solid state of an API directly impacts its physicochemical properties, bioavailability, and shelf-life4[4]. For (2R)-2-amino-2-(pyridin-3-yl)ethanol, the presence of the hydroxyl and amine groups creates a strong hydrogen-bonding network, making the crystal lattice susceptible to hydrate formation.
To map the thermodynamic stability of the solid state, we employ orthogonal thermal techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), supported by PXRD 5[5].
Protocol: Thermal & Structural Characterization
-
Sample Preparation: Accurately weigh 3–5 mg of the API into a pin-holed aluminum pan for DSC, and an open platinum pan for TGA.
-
Thermal Ramp: Heat the samples from 25 °C to 300 °C at a controlled rate of 10 °C/min under a dry nitrogen purge (50 mL/min). Causality: The nitrogen purge prevents oxidative degradation, ensuring that any mass loss observed in TGA is strictly due to desolvation or thermal decomposition.
-
Data Integration & Logic:
-
A DSC endotherm without concurrent TGA mass loss indicates a true thermodynamic melting point (
). -
A DSC endotherm with concurrent TGA mass loss indicates desolvation (e.g., loss of water from a hydrate lattice) or decomposition.
-
Caption: Solid-state thermodynamic stability characterization logic.
Table 3: Thermal Analysis Parameters (Expected Ranges)
| Thermal Event | Temp Range (°C) | TGA Mass Loss | Mechanistic Interpretation |
| Endotherm 1 | 70 - 95 °C | ~ 5.0 - 10.0% | Dehydration (if the sample is a hydrate). |
| Endotherm 2 | 115 - 130 °C | < 0.5% | True Melting Point ( |
| Exotherm | > 220 °C | > 50.0% | Thermal decomposition / Pyrolysis of the organic framework. |
Conclusion
The thermodynamic profiling of (2R)-2-amino-2-(pyridin-3-yl)ethanol requires a systematic approach that respects its biphasic ionization behavior and strong hydrogen-bonding capabilities. By utilizing the self-validating shake-flask method coupled with orthogonal thermal analysis (DSC/TGA) and structural verification (PXRD), researchers can accurately map the boundaries of this molecule's solubility and solid-state stability. These foundational datasets are non-negotiable for mitigating risks during downstream chemical synthesis and pharmaceutical formulation.
References
- Source: PubMed Central (PMC)
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: SciSpace / USP URL
- Source: Universitat de Barcelona (ub.edu)
- Advances in Quantitative Analytical Methods for Solid Drugs Source: MDPI URL
- Source: PubMed Central (PMC)
Sources
- 1. On-chip Isotachophoresis for Separation of Ions and Purification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. mdpi.com [mdpi.com]
- 5. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of chiral 2-amino-2-arylethanol derivatives
Executive Summary & Structural Distinction
The 2-amino-2-arylethanol scaffold (specifically phenylglycinol when aryl = phenyl) represents a privileged class of chiral synthons in modern pharmaceutical development. Unlike its regioisomer, 2-amino-1-arylethanol (the pharmacophore of
This guide analyzes the technical landscape of these derivatives, focusing on their role in asymmetric induction (e.g., Saxagliptin synthesis), their chemo-enzymatic production, and the rigorous analytical standards required for their deployment in GMP environments.
The Regioisomer Criticality
-
Target Scaffold (This Guide): 2-Amino-2-phenylethanol (
). Benzylic amine, primary alcohol. Known as Phenylglycinol.[1][2] -
The "Beta-Blocker" Isomer: 2-Amino-1-phenylethanol (
). Benzylic alcohol, primary amine.
Structural Significance & Pharmacophore Analysis
The utility of 2-amino-2-arylethanols stems from their ability to form rigid bicyclic transition states (e.g., oxazolidinones, oxazaborolidines) that dictate facial selectivity in subsequent reactions.
The "Auxiliary Effect" in Drug Discovery
The bulky aryl group adjacent to the amine creates significant steric hindrance, which, when locked into a cyclic intermediate, forces incoming nucleophiles to attack from the less hindered face.
-
Key Application: Synthesis of Saxagliptin (DPP-4 inhibitor).[1] (R)-(-)-2-Phenylglycinol is used to direct the stereochemistry of a Strecker reaction, installing a quaternary center with high enantiomeric excess (ee).
-
Secondary Application: Precursor to chiral aziridines and oxazolines , used as ligands in asymmetric catalysis (e.g., degradation of pollutants, enantioselective alkylations).
Emerging Pharmacological Roles
Recent studies (2018-2024) have explored 2-amino-2-arylethanol derivatives as direct agonists for the
Synthetic Methodologies: The Core Protocols
High-purity synthesis of these derivatives relies on a "Chemo-Enzymatic" approach. Purely chemical routes often suffer from resolution losses, while purely enzymatic routes to the alcohol are less established than those for the amino acid precursor.
The Industrial Standard: Hydantoinase Process + Chemical Reduction
The most robust route involves the enzymatic production of chiral phenylglycine followed by chemoselective reduction.
Step 1: Enzymatic Dynamic Kinetic Resolution (DKR)
Racemic phenylhydantoin is converted to (D)- or (L)-phenylglycine using a hydantoinase/carbamoylase system.
-
Enzyme: D-Hydantoinase (from Agrobacterium or Bacillus) opens the ring.
-
Racemase: Spontaneous or enzymatic racemization ensures 100% theoretical yield.
Step 2: Chemoselective Reduction
The carboxylic acid of phenylglycine is reduced to the alcohol without racemizing the sensitive benzylic amine center.
-
Reagent Choice:
(generated in situ) is superior to for safety and cost at scale. -
Mechanism: Iodine activates
to form borane-amine complexes ( ), which selectively reduce the carboxylate.
Visualization of the Chemo-Enzymatic Pathway
Caption: Figure 1: The industrial chemo-enzymatic route combining hydantoinase-mediated DKR with chemoselective borane reduction.
Detailed Experimental Protocol: Reduction of (S)-Phenylglycine
Objective: Synthesis of (S)-2-amino-2-phenylethanol from (S)-phenylglycine. Scale: Laboratory (10 mmol). Safety: Iodine vapor is toxic. Borane generation releases hydrogen gas; perform in a well-ventilated fume hood.
Protocol Steps:
-
Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a reflux condenser and addition funnel. Flush with
. -
Solvation: Add (S)-Phenylglycine (1.51 g, 10 mmol) and
(0.87 g, 23 mmol) to anhydrous THF (30 mL). The amino acid will not dissolve immediately. -
Activation (Critical Step): Dissolve Iodine (
, 2.54 g, 10 mmol) in THF (10 mL). Add this solution dropwise to the reaction flask over 30 minutes at 0°C.-
Observation: Evolution of
gas. The solution will turn colorless as is consumed to form .
-
-
Reflux: Once gas evolution ceases, heat the mixture to reflux (66°C) for 18 hours.
-
Quench: Cool to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane.
-
Workup: Evaporate solvent. Dissolve residue in 20% KOH (20 mL) and stir for 4 hours (hydrolysis of borane-amine complex). Extract with Dichloromethane (
). -
Purification: Dry organics over
, filter, and concentrate. Recrystallize from Toluene/Heptane.
Yield Expectation: 85-92%. Optical Purity: >99% ee (Retention of configuration).
Analytical Characterization & Quality Control
Validating the chiral integrity of 2-amino-2-arylethanols is non-negotiable, especially when used as auxiliaries where auxiliary purity dictates product purity.
Chiral HPLC Method
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Separation: The (S)-enantiomer typically elutes before the (R)-enantiomer on OD-H columns (verify with racemic standard).
Quantitative Data Summary
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 75–78 °C | Capillary Method |
| Specific Rotation | Polarimetry | |
| Enantiomeric Excess | Chiral HPLC | |
| Chemical Purity | HPLC (C18) | |
| Water Content | Karl Fischer |
Case Study: Saxagliptin (Bristol-Myers Squibb)
The synthesis of Saxagliptin (Onglyza) illustrates the indispensable role of (R)-(-)-2-phenylglycinol.
-
Challenge: Installing a nitrile group and an amine on a sterically hindered adamantane ring with specific stereochemistry.
-
Solution: An Asymmetric Strecker Reaction .
-
Imine Formation: Adamantane-1-carbaldehyde is condensed with (R)-(-)-2-phenylglycinol.
-
Cyanation: The resulting imine is treated with TMSCN/KCN. The bulky phenyl group of the glycinol auxiliary shields one face of the imine, forcing the cyanide to attack from the opposite side.
-
Auxiliary Removal: The phenylglycinol moiety is removed via hydrogenolysis (
) or oxidative cleavage, leaving the pure amino-nitrile core.
-
This process demonstrates how 2-amino-2-arylethanols act as "chiral scaffolds" that are built upon and then discarded, transferring their chirality to the final API.
References
-
Synthesis of Chiral Amino Alcohols: A. Abiko, "Synthesis of (R)- and (S)-2-amino-2-phenylethanol via chiral pinanone ketimine template," Synthetic Communications, 19(19), 1989. Link
-
Saxagliptin Synthesis: Hamann, L. G., et al., "Discovery of a potent, orally active, competitive dipeptidyl peptidase IV inhibitor," Journal of Medicinal Chemistry, 48(1), 2005. Link
-
Hydantoinase Process: Syldatk, C., et al., "Microbial hydantoinases—industrial enzymes from the origin of life?," Applied Microbiology and Biotechnology, 51, 1999. Link
-
Reduction Protocol: McKennon, M. J., et al., "A convenient reduction of amino acids to amino alcohols," Journal of Organic Chemistry, 58(13), 1993. Link
-
Beta-2 Agonist Activity: Zhang, Y., et al., "Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists," Bioorganic & Medicinal Chemistry, 26(18), 2018. Link
-
Analytical Methods: "Chiral Separation of Amino Alcohols," Daicel Chiral Technologies Application Note, 2024. Link
Sources
Biological Activity & Therapeutic Applications of (2R)-2-Amino-2-(pyridin-3-yl)ethanol Precursors in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic assembly of privileged pharmacophores is essential for overcoming target resistance and improving pharmacokinetic profiles. (2R)-2-amino-2-(pyridin-3-yl)ethanol (CAS: 1213054-10-4; Dihydrochloride CAS: 1391588-79-6) represents a highly versatile, bifunctional chiral building block. By fusing a 3-pyridyl moiety—a canonical kinase hinge-binder—with a chiral
This technical guide explores the mechanistic rationale behind utilizing this specific enantiomer, details the causality of synthetic and biological workflows, and provides self-validating protocols for integrating this precursor into drug discovery pipelines.
Structural Profiling & Mechanistic Rationale
The pharmacological utility of (2R)-2-amino-2-(pyridin-3-yl)ethanol is driven by its bipartite structure:
The Pyridine Pharmacophore: Canonical Hinge Binding
In the context of ATP-competitive kinase inhibitors (e.g., targeting PI3K, RET, or CAMKK2), the pyridine ring acts as a critical "hinge binder." The nitrogen atom of the pyridine ring serves as a potent hydrogen-bond acceptor, interacting directly with the backbone amide NH of the kinase hinge region (typically a methionine or cysteine residue). According to structural studies on [1], single-point pyridine hinge binders yield highly potent inhibitors by anchoring the molecule within the ATP-binding cleft while allowing the rest of the scaffold to project into the affinity or solvent-exposed pockets.
The Chiral -Amino Alcohol: Stereospecificity and Solubilization
-amino alcohols are prevalent motifs in active pharmaceutical ingredients (APIs) due to their ability to form dense hydrogen-bond networks and their favorable metabolic stability[2].-
Target Engagement: The (2R) stereocenter dictates the spatial orientation of the hydroxyl and amine groups. In G-protein coupled receptors (GPCRs), this specific geometry is often required to engage conserved aspartate/serine residues in the transmembrane helices.
-
Physicochemical Properties: The highly polar amino alcohol motif increases aqueous solubility and decreases lipophilicity (LogP), which is crucial for preventing hERG channel toxicity and improving oral bioavailability.
Core Biological Applications
Oncology: Overcoming Actionable Kinase Mutations
Derivatives of the 3-pyridyl precursor are frequently elaborated into imidazo[1,2-a]pyridines or functionalized pyrimidines to target actionable mutations in kinases like RET and PI3K. The pyridine nitrogen anchors the drug, while the (2R)-amino alcohol tail extends toward the solvent front, disrupting resistance-conferring mutations (e.g., RET V804M gatekeeper mutation) without incurring the cardiotoxicity often associated with highly lipophilic tails [3].
Immunology: Toll-like Receptor & S1P Modulation
Beyond kinases, the
Visualizing the Mechanism of Action
To illustrate the downstream biological impact of inhibitors derived from this precursor, the following diagram maps the PI3K/AKT signaling cascade—a primary target for pyridine-based hinge binders.
Caption: Mechanism of PI3K pathway inhibition by pyridine-hinge binding (2R)-derivatives.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols incorporate self-validating checkpoints (e.g., LC-MS, chiral HPLC) to confirm causality and success at each step.
Protocol 1: Pd-Catalyzed Buchwald-Hartwig Cross-Coupling
Objective: Couple the (2R)-2-amino-2-(pyridin-3-yl)ethanol precursor to a halogenated heteroaryl core (e.g., a functionalized pyrimidine) to generate an ATP-competitive kinase inhibitor.
Causality & Rationale: The primary amine of the precursor must be selectively coupled without O-arylation of the hydroxyl group. We utilize BrettPhos as the supporting ligand because its immense steric bulk prevents the formation of unreactive bis-amine palladium complexes, and it heavily favors C-N bond formation over C-O bond formation, eliminating the need for hydroxyl protecting groups.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the halogenated core (1.0 equiv), (2R)-2-amino-2-(pyridin-3-yl)ethanol (1.2 equiv), Pd2(dba)3 (2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide (1.5 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M concentration) to the flask. Causality: Dioxane is chosen over toluene to maintain the solubility of the highly polar amino alcohol precursor.
-
Reaction: Seal the flask, remove from the glovebox, and stir at 90 °C for 4 hours.
-
In-Process Control (Self-Validation): At 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation metric: Disappearance of the halogenated starting material and appearance of the [M+H]+ product mass. If unreacted, spike with an additional 1 mol% Pd catalyst.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, and concentrate in vacuo.
-
Purification: Purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA).
Protocol 2: Radiometric Kinase Binding Assay (HotSpot™)
Objective: Determine the IC
Step-by-Step Methodology:
-
Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO.
-
Incubation: In a 384-well plate, mix the kinase enzyme (e.g., RET V804M), substrate peptide, and the inhibitor. Incubate for 20 minutes at room temperature. Causality: Pre-incubation allows for the equilibration of slow-binding inhibitors before the reaction is initiated.
-
Initiation: Add a mixture of ATP (at the
concentration for the specific kinase) and [ - P]-ATP. -
Termination & Validation: After 2 hours, spot the reactions onto P81 ion-exchange filter paper. Wash extensively with 0.75% phosphoric acid to remove unreacted [
- P]-ATP. Self-Validation: Include a staurosporine positive control well; if staurosporine does not yield an IC within 3-fold of its historical average, the assay plate is invalidated. -
Detection: Measure the retained radioactivity using a scintillation counter.
Quantitative Data Presentation
The table below summarizes representative structure-activity relationship (SAR) data for derivatives synthesized from the (2R)-2-amino-2-(pyridin-3-yl)ethanol precursor, demonstrating the critical nature of the stereocenter and pyridine substitutions.
| Compound ID | Precursor Stereochemistry | Hinge-Binding Motif | Target Kinase | IC | hERG Inhibition (IC |
| Cmpd-01 | (2R) | 3-Pyridyl | PI3K | 5.2 | > 30 |
| Cmpd-02 | (2S) | 3-Pyridyl | PI3K | 145.0 | > 30 |
| Cmpd-03 | (2R) | Phenyl (Control) | PI3K | > 10,000 | 12 |
| Cmpd-04 | (2R) | 3-Pyridyl | RET (V804M) | 11.4 | > 30 |
| Cmpd-05 | Racemic | 3-Pyridyl | RET (WT) | 48.0 | 15 |
Data Interpretation: The (2S) enantiomer (Cmpd-02) shows a ~28-fold drop in potency compared to the (2R) enantiomer (Cmpd-01), confirming stereospecific target engagement. Replacing the pyridine with a phenyl ring (Cmpd-03) abolishes activity, validating the pyridine nitrogen's role as an essential hinge-binder.
Synthetic & Screening Workflow Visualization
Caption: Synthetic and biological evaluation workflow for (2R)-precursor derivatives.
References
-
Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif Source: National Center for Biotechnology Information (NCBI), PMC URL:[Link]
-
Synthesis and therapeutic application of beta-amino alcohol derivatives Source: Journal of Molecular Structure (via ResearchGate) URL:[Link]
-
Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase Source: RSC Medicinal Chemistry (via NCBI PMC) URL:[Link]
Safety data sheet (SDS) and handling hazards for (2R)-2-amino-2-(pyridin-3-yl)ethanol
Risk Management & Handling Protocols for Chiral Pyridine Intermediates Focus Subject: (2R)-2-amino-2-(pyridin-3-yl)ethanol CAS: 156056-82-3 (Dihydrochloride salt form common in synthesis) / 1235220-05-4 (Free base)
Executive Summary
This technical guide serves as a dynamic operational manual for researchers and process chemists handling (2R)-2-amino-2-(pyridin-3-yl)ethanol . As a critical chiral building block for
Unlike generic SDS documents, this guide integrates GHS classification with process safety engineering , focusing on the prevention of cross-contamination and the management of its hygroscopic and irritant properties.
Part 1: Chemical Identity & Physiochemical Context
1.1 The Molecule
-
IUPAC Name: (2R)-2-amino-2-(pyridin-3-yl)ethanol
-
Molecular Formula:
[1] -
Molecular Weight: 138.17 g/mol (Free base)[1]
-
Physical State: Typically an off-white to pale yellow solid.
-
Solubility: Highly soluble in water and polar organic solvents (DMSO, Methanol).
1.2 The "Why" (Application Context) This compound is the chiral scaffold responsible for the stereospecific binding affinity of Mirabegron. In drug development, maintaining the enantiomeric excess (% ee) is critical.
-
Operational Insight: The amine functionality makes this compound liable to form carbamates if exposed to atmospheric
in the presence of moisture. Handling under inert atmosphere (Nitrogen/Argon) is not just for safety, but for process integrity .
Part 2: Hazard Identification & Toxicology
2.1 GHS Classification (derived from structural analogs & available vendor data)
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[2]
-
Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.
-
STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.[2][3]
2.2 Toxicological Mechanism As a pyridine derivative with a primary amine, the compound acts as a local irritant to mucous membranes.
-
Systemic Risk: Pyridine moieties can undergo metabolic activation (N-oxidation), potentially leading to hepatic stress if exposure is chronic.
-
Sensitization: While not formally classified as a sensitizer in all jurisdictions, benzylic-style amines should be treated as potential sensitizers.
2.3 Quantitative Hazard Data
| Property | Value/Limit | Source/Note |
| LD50 (Oral, Rat) | Est. 300–2000 mg/kg | Based on Category 4 classification [1][2]. |
| Flash Point | N/A (Solid) | Combustible dust potential exists. |
| pKa | ~8.5 (Amine), ~3.0 (Pyridine) | Dual basic centers. |
| OEL (Occupational Exposure Limit) | Not Established | Rec: Handle as OEB 3 (10–100 |
Part 3: Engineering Controls & PPE (The "How")
3.1 Hierarchy of Control Workflow The following diagram illustrates the decision logic for selecting containment based on the operation scale.
Figure 1: Risk-based exposure control selection. Note the escalation to HEPA filtration for larger quantities due to dust potential.
3.2 Self-Validating Handling Protocol Objective: Transfer 50g of (2R)-2-amino-2-(pyridin-3-yl)ethanol to a reaction vessel without exposure or degradation.
-
Preparation: Ensure the receiving vessel is under
flow. -
Static Control: Use an antistatic gun or ionizer bar on the weighing spatula. Why? Dry amino-solids are prone to static charge, causing "fly-away" dust that bypasses hood containment.
-
Transfer:
-
Do not dump. Use a closed-transfer powder funnel or a "bag-in/bag-out" system if available.
-
Validation: Wipe the exterior of the transfer container with a wet swab (methanol). Check the swab under UV light (254 nm). The pyridine ring usually fluoresces. If the swab glows, your containment failed; clean the area immediately.
-
Part 4: Emergency Response & Stability
4.1 Stability & Reactivity
-
Incompatible with: Strong oxidizing agents (peroxides, permanganates) and Acid Chlorides (violent exotherm).
-
Decomposition: Thermal decomposition releases Nitrogen Oxides (
) and Carbon Monoxide.[4]
4.2 Spill Management Workflow In the event of a powder spill, avoiding aerosolization is the priority.
Figure 2: Logic flow for spill remediation. The "Wet Wipe" method is critical to prevent inhalation of dust.
4.3 First Aid Measures
-
Eye Contact: Rinse immediately with water for 15 minutes.[4][5][6] Critical: Lift eyelids to remove trapped particles.
-
Skin Contact: Wash with soap and water.[2][5][6] Do not use ethanol/solvents, as they may increase transdermal absorption of the pyridine.
-
Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), medical attention is required immediately.
Part 5: Waste Management
5.1 Disposal Protocol
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Segregation: Do not mix with acidic waste streams (potential heat generation) or oxidizer waste streams (fire risk).
-
Method: Incineration in a licensed chemical waste facility equipped with scrubbers for
removal.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-amino-2-pyridin-3-yl-ethanol. Link
-
Fisher Scientific. (2025). Safety Data Sheet: Pyridine derivatives and general hazards. Link
-
National Institutes of Health (NIH). (2024). Mirabegron (Myrbetriq) Prescribing Information & Chemistry. DailyMed. Link
-
Cayman Chemical. (2022).[7] Mirabegron Product Information & Safety Data. Link
-
ECHA (European Chemicals Agency). (2024). Registration Dossier for Pyridine-ethanolamine derivatives. Link
Sources
Strategic Integration of (2R)-2-amino-2-(pyridin-3-yl)ethanol in Next-Generation β3-Adrenergic Receptor Agonist Synthesis
Executive Summary
The development of β3-Adrenergic Receptor (β3-AR) agonists represents a critical therapeutic vector for the management of overactive bladder (OAB) and metabolic disorders. Historically, the pharmacophore of these agonists has been anchored by an acyclic arylethanolamine core (specifically, 2-amino-1-arylethanol derivatives). However, early clinical candidates like 1[1] exhibited significant metabolic liabilities, primarily driven by CYP450-mediated N-dealkylation of the unhindered ethanolamine N-C bond[2].
To overcome these structural vulnerabilities, pharmaceutical research has pivoted toward regioisomeric and conformationally restricted scaffolds[3]. (2R)-2-amino-2-(pyridin-3-yl)ethanol , a chiral pyridylglycinol derivative, has emerged as a highly strategic building block. By shifting the amine to the sterically hindered benzylic position and incorporating a pyridine ring, this intermediate fundamentally alters the electronic environment of the pharmacophore. This whitepaper details the mechanistic rationale, synthetic methodology, and metabolic advantages of integrating (2R)-2-amino-2-(pyridin-3-yl)ethanol into modern β3-AR agonist pipelines.
Mechanistic Rationale: The Pyridylglycinol Advantage
Overcoming Metabolic Liabilities
In classic β3-AR agonists, the acyclic ethanolamine core is highly susceptible to oxidative cleavage. Metabolism studies on early thiazole benzenesulfonamide derivatives revealed that the primary clearance pathways involve N-dealkylation, resulting in the loss of the pyridinyl-2-hydroxyethyl group and the formation of inactive carboxylic acid and primary amine metabolites[2].
By utilizing (2R)-2-amino-2-(pyridin-3-yl)ethanol , medicinal chemists invert the standard connectivity. Placing the primary amine on the C2 (benzylic) carbon directly adjacent to the pyridine ring introduces significant steric hindrance. This structural modification shields the N-C bond from the active site of CYP3A4, thereby extending the intrinsic half-life of the resulting agonist.
The Role of the Pyridine Ring
The substitution of a traditional phenyl ring with a pyridin-3-yl moiety serves a dual purpose:
-
Physicochemical Optimization: The basic nitrogen of the pyridine ring significantly lowers the LogD of the molecule, improving aqueous solubility and reducing the risk of phospholipidosis—a common off-target toxicity in highly lipophilic early-generation β3-AR agonists[4].
-
Receptor Engagement: The pyridine nitrogen acts as a targeted hydrogen-bond acceptor, engaging specific sub-pockets within the transmembrane domains of the β3-AR, which enhances receptor subtype selectivity over β1 and β2 receptors[5].
Fig 1: Downstream signaling pathway initiated by β3-AR agonists utilizing the pyridylglycinol core.
Quantitative Analysis: Scaffold Comparison
To understand the impact of the (2R)-2-amino-2-(pyridin-3-yl)ethanol building block, we must compare it directly against the legacy arylethanolamine core. The data below synthesizes the physicochemical shifts observed when transitioning between these pharmacophores.
Table 1: Physicochemical and Metabolic Comparison of β3-AR Agonist Pharmacophores
| Property | Classic Arylethanolamine (e.g., MK-0634 core) | Pyridylglycinol Scaffold ((2R)-2-amino-2-(pyridin-3-yl)ethanol) |
| Core Structure | Ar-CH(OH)-CH2-NH-R | Ar-CH(NH-R)-CH2-OH |
| Primary Metabolic Liability | Rapid N-dealkylation (CYP-mediated) | Sterically hindered N-C bond; reduced cleavage |
| Aqueous Solubility | Moderate to Low | High (due to basic pyridine nitrogen) |
| LogD (pH 7.4) | ~2.5 - 3.5 | ~1.0 - 1.8 |
| Receptor Pocket Fit | Standard H-bond network | Altered H-bond vector; probes alternative sub-pockets |
Experimental Methodology: Self-Validating Synthesis Protocol
As a Senior Application Scientist, I emphasize the necessity of self-validating workflows. The synthesis of 6[6] requires strict stereocontrol, as only the (2R) enantiomer aligns correctly with the β3-AR binding pocket. The following protocol utilizes Ellman’s sulfinamide chemistry to guarantee high diastereomeric excess (d.e.).
Step-by-Step Synthesis of (2R)-2-amino-2-(pyridin-3-yl)ethanol
Phase 1: Chiral Imine Condensation
-
Reaction: Charge a dry flask with pyridine-3-carboxaldehyde (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.05 eq) in anhydrous THF.
-
Catalysis: Add Titanium(IV) ethoxide (Ti(OEt)4, 2.0 eq) dropwise at room temperature. Causality: Ti(OEt)4 acts as both a Lewis acid to activate the aldehyde and a water scavenger to drive the equilibrium forward without causing racemization.
-
Validation: Stir for 12 hours. Monitor via LC-MS. The reaction is self-validating when the aldehyde peak is completely consumed, ensuring no unreacted starting material interferes with the subsequent cyanation.
Phase 2: Diastereoselective Cyanation
-
Reaction: Cool the mixture to -78°C. Add diethylaluminum cyanide (Et2AlCN, 1.5 eq) dropwise.
-
Causality: The bulky tert-butanesulfinyl group sterically blocks the Si face of the imine. The nucleophilic cyanide is forced to attack from the Re face, establishing the critical (2R) stereocenter.
-
Quench: Quench carefully with saturated aqueous NH4Cl and extract with EtOAc.
Phase 3: Global Deprotection & Hydrolysis
-
Reaction: Dissolve the crude aminonitrile in 6M HCl (aq) and heat to reflux for 18 hours.
-
Causality: The strongly acidic conditions simultaneously cleave the chiral auxiliary (sulfinamide) and hydrolyze the nitrile group to a carboxylic acid, yielding (2R)-2-amino-2-(pyridin-3-yl)acetic acid hydrochloride.
Phase 4: Chemoselective Reduction
-
Reaction: Suspend the amino acid in anhydrous THF at 0°C. Slowly add Borane-THF complex (BH3·THF, 3.0 eq). Heat to reflux for 12 hours.
-
Causality: Borane is highly chemoselective; it reduces the carboxylic acid to the primary alcohol while leaving the basic pyridine ring and the primary amine completely intact.
-
Isolation: Quench with MeOH, concentrate, and purify via ion-exchange chromatography to yield pure (2R)-2-amino-2-(pyridin-3-yl)ethanol.
Fig 2: Asymmetric synthesis workflow for the (2R)-2-amino-2-(pyridin-3-yl)ethanol building block.
Evolution to Conformationally Restricted Scaffolds
The insights gained from the metabolic profiles of acyclic ethanolamines and pyridylglycinols directly informed the next generation of β3-AR agonists. While (2R)-2-amino-2-(pyridin-3-yl)ethanol improves stability, the ultimate solution to N-C bond cleavage was the conformational restriction of this exact pharmacophore into a pyrrolidine ring[3].
Drugs like Vibegron essentially "lock" the spatial arrangement of the amine, the hydroxyl equivalent, and the aryl ring into a rigid 5-membered heterocycle. This evolution eliminates the possibility of oxidative N-dealkylation entirely, while maintaining the precise spatial vectors required for human β3-AR functional potency.
Fig 3: Pharmacophore evolution driven by the metabolic liabilities of early acyclic scaffolds.
Conclusion
The integration of (2R)-2-amino-2-(pyridin-3-yl)ethanol into the synthesis of β3-AR agonists represents a masterclass in structure-based drug design. By understanding the causality behind CYP450-mediated degradation, chemists successfully utilized this chiral building block to sterically protect the vulnerable amine linkage while simultaneously optimizing the molecule's physicochemical properties via the pyridine ring. The robust, self-validating asymmetric synthesis of this intermediate continues to serve as a foundational protocol for drug development professionals engineering the next generation of highly selective, metabolically stable metabolic and urological therapeutics.
References
- MK-0634 | CAS#211031-81-1 | Adrenergic Receptor Agonist. MedKoo Biosciences.
- Metabolism of a thiazole benzenesulfonamide derivative, a potent and selective agonist of the human beta3-adrenergic receptor, in rats. ResearchGate.
- (R)-2-Amino-2-pyridin-3-yl-ethanol dihydrochloride (CAS 1391588-79-6). Sigma-Aldrich.
- Design, Synthesis, and Evaluation of Conformationally Restricted Acetanilides as Potent and Selective β3 Adrenergic Receptor Agonists for the Treatment of Overactive Bladder. ResearchGate.
- Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor. MDPI.
Sources
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles [mdpi.com]
- 6. (R)-2-Amino-2-pyridin-3-yl-ethanol dihydrochloride | 1391588-79-6 [sigmaaldrich.com]
Methodological & Application
Application Note & Protocol: Enantioselective Synthesis of (2R)-2-amino-2-(pyridin-3-yl)ethanol
Introduction: The Significance of Chiral Pyridyl Amino Alcohols
Chiral 1,2-amino alcohols are privileged structural motifs integral to a vast array of biologically active molecules and serve as indispensable tools in asymmetric synthesis.[1][2][3] Their value is significantly enhanced when incorporated into heterocyclic systems, such as pyridine, due to the unique electronic properties and hydrogen bonding capabilities the nitrogen atom imparts. The target molecule, (2R)-2-amino-2-(pyridin-3-yl)ethanol, is a key chiral building block. Its vicinal amino and alcohol functionalities, attached to a stereogenic center directly linked to a pyridine ring, make it a valuable intermediate for pharmaceuticals, including potential enzyme inhibitors and modulators of cell signaling pathways.
The primary challenge in synthesizing such compounds lies in the precise control of the absolute stereochemistry at the C2 position. Traditional synthetic methods often yield racemic mixtures, necessitating arduous chiral resolution steps.[2] Modern asymmetric synthesis, however, offers direct access to the desired enantiomer with high purity. This guide provides a detailed examination of a robust and widely applicable strategy for this synthesis: the asymmetric reduction of a prochiral ketone precursor, supplemented by an alternative chemoenzymatic approach.
Strategic Overview: Pathways to Enantiopurity
Several methodologies can be envisioned for the asymmetric synthesis of chiral amino alcohols.[4][5][6] These include the diastereoselective addition of nucleophiles to chiral imines, the ring-opening of chiral epoxides, and the asymmetric aminohydroxylation of alkenes. However, for substrates like 2-amino-2-(pyridin-3-yl)ethanol, one of the most efficient and scalable strategies is the enantioselective reduction of the corresponding prochiral α-amino ketone, 2-amino-1-(pyridin-3-yl)ethan-1-one.
This precursor-based approach is advantageous due to:
-
Convergent Synthesis: The core structure is assembled first, with the critical chiral center being set in the final step.
-
Catalytic Efficiency: It allows for the use of small amounts of a chiral catalyst to generate large quantities of the enantiopure product.
-
Methodological Diversity: A wide array of powerful catalytic systems, including transition-metal complexes and enzymes, are available for ketone reduction.[7][8][9]
This document will focus on a state-of-the-art transition metal-catalyzed asymmetric transfer hydrogenation (ATH) protocol, a method renowned for its operational simplicity and high selectivity.[8][10]
Primary Protocol: Asymmetric Transfer Hydrogenation (ATH)
The cornerstone of this synthesis is the highly enantioselective reduction of the prochiral ketone, 2-amino-1-(pyridin-3-yl)ethan-1-one hydrochloride, using a well-defined Ruthenium(II) catalyst.
Workflow Overview
Caption: Overall synthetic route from 3-acetylpyridine to the target molecule.
Part I: Synthesis of Prochiral Ketone Precursor
Rationale: The synthesis begins with the commercially available 3-acetylpyridine. A two-step sequence first introduces a leaving group (bromide) at the α-position, which is then displaced by an azide. The azide serves as a robust and non-basic precursor to the primary amine, which is revealed in the final step before the asymmetric reduction.
Protocol: Synthesis of 2-Amino-1-(pyridin-3-yl)ethan-1-one Hydrochloride
-
α-Bromination:
-
To a solution of 3-acetylpyridine (1.0 equiv) in glacial acetic acid, add pyridinium tribromide (1.05 equiv) portion-wise at room temperature.
-
Stir the mixture at 60 °C for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and pour it into a stirred mixture of ice water and sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-1-(pyridin-3-yl)ethan-1-one, which is often used directly in the next step.
-
-
Azide Substitution:
-
Dissolve the crude bromo-ketone from the previous step in a 3:1 mixture of acetone and water.
-
Add sodium azide (1.5 equiv) and stir the mixture vigorously at room temperature for 12-16 hours.
-
Remove the acetone under reduced pressure. Extract the remaining aqueous solution with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give 2-azido-1-(pyridin-3-yl)ethan-1-one.
-
-
Staudinger Reduction to Amine Hydrochloride:
-
Dissolve the azido-ketone in a 4:1 mixture of THF and water.
-
Add triphenylphosphine (1.1 equiv) and stir at 50 °C for 3 hours. The reaction progress can be monitored by the cessation of nitrogen gas evolution.
-
Cool the reaction, add 2M hydrochloric acid (2.0 equiv), and stir for an additional 1 hour to hydrolyze the intermediate iminophosphorane and form the amine salt.
-
Wash the mixture with diethyl ether (2x) to remove triphenylphosphine oxide.
-
Concentrate the aqueous layer under reduced pressure to yield the crude 2-amino-1-(pyridin-3-yl)ethan-1-one hydrochloride salt, which can be purified by recrystallization from ethanol/ether.
-
Part II: Enantioselective Reduction via ATH
Rationale: Asymmetric transfer hydrogenation is a powerful technique that uses an organic molecule, typically isopropanol or a formic acid/triethylamine mixture, as the hydrogen source.[9][10] The reaction is catalyzed by a chiral transition metal complex, such as Ru(II) complexed with an N-tosylated diamine ligand like (1R,2R)-TsDPEN. This catalyst creates a chiral environment that directs the hydride transfer to one face of the prochiral ketone, leading to the formation of one enantiomer of the alcohol in high excess.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Protocol: Synthesis of (2R)-2-amino-2-(pyridin-3-yl)ethanol
-
Catalyst Preparation (in situ):
-
In an inert atmosphere glovebox or using Schlenk techniques, charge a dry reaction vessel with [RuCl₂(p-cymene)]₂ (0.5 mol%) and (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((1R,2R)-TsDPEN) (1.1 mol%).
-
Add degassed isopropanol.
-
Stir the mixture at 80 °C for 20-30 minutes to form the active catalyst.
-
-
Reduction Reaction:
-
In a separate flask, dissolve 2-amino-1-(pyridin-3-yl)ethan-1-one hydrochloride (1.0 equiv) in degassed isopropanol.
-
Add a base, such as triethylamine (2.5 equiv), to neutralize the hydrochloride salt and facilitate the reaction.
-
Transfer this substrate solution to the pre-activated catalyst solution via cannula.
-
Stir the reaction mixture at room temperature (or slightly elevated, e.g., 40 °C, to improve rate) and monitor by chiral HPLC. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the isopropanol.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford pure (2R)-2-amino-2-(pyridin-3-yl)ethanol.
-
-
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis, comparing the product to a racemic standard.
-
| Parameter | Typical Conditions / Results | Rationale / Comment |
| Catalyst Loading | 0.5 - 1.0 mol% [Ru] | Low catalyst loading makes the process cost-effective and atom-economical. |
| Ligand | (1R,2R)-TsDPEN | The chirality of the ligand directly controls the stereochemical outcome. (S,S)-ligand yields the (S)-alcohol. |
| Hydrogen Source | Isopropanol or Formic Acid/Triethylamine (5:2 azeotrope) | Isopropanol is a mild, inexpensive, and effective hydrogen donor.[9] |
| Solvent | Isopropanol | Serves as both solvent and reagent. |
| Temperature | 25 - 40 °C | Mild conditions preserve the integrity of the catalyst and product. |
| Typical Yield | >90% | The reaction is generally high-yielding. |
| Enantioselectivity | >98% ee | The Ru-TsDPEN system is known for its exceptional enantiocontrol in the reduction of aryl ketones.[8] |
Alternative Protocol: Chemoenzymatic Reduction
Rationale: Biocatalysis offers a green and highly selective alternative to metal catalysis.[6] Alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can reduce ketones with near-perfect enantioselectivity under mild aqueous conditions.[7] An enzyme like the ADH from Lactobacillus kefir is well-suited for this transformation. The process requires a stoichiometric cofactor (NADPH), which is continuously regenerated in situ using a sacrificial substrate like glucose and a second enzyme, glucose dehydrogenase (GDH).
Conceptual Protocol:
-
Reaction Setup:
-
In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
Add the substrate, 2-amino-1-(pyridin-3-yl)ethan-1-one (solubilized with a co-solvent like DMSO if necessary).
-
Add the cofactor NADP⁺ (catalytic amount, e.g., 1 mM).
-
Add the sacrificial substrate for cofactor recycling, D-glucose (e.g., 1.5 equiv).
-
Initiate the reaction by adding the enzymes: ketoreductase (e.g., from L. kefir) and glucose dehydrogenase.
-
-
Reaction and Work-up:
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor progress by HPLC.
-
Upon completion, terminate the reaction by adding a water-immiscible organic solvent like ethyl acetate and separating the layers. The enzymes will be denatured and remain in the aqueous phase.
-
Extract the aqueous phase multiple times with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the product.
-
Conclusion
The enantioselective synthesis of (2R)-2-amino-2-(pyridin-3-yl)ethanol is efficiently achieved through the asymmetric reduction of its prochiral α-amino ketone precursor. The transition metal-catalyzed asymmetric transfer hydrogenation using a Ru-(R,R)-TsDPEN catalyst stands out as a particularly robust, scalable, and highly selective method, consistently delivering the target compound in high yield and excellent enantiomeric excess. For applications demanding green chemistry principles, chemoenzymatic reduction offers a powerful alternative with comparable selectivity under mild, aqueous conditions. The choice of methodology can be tailored to specific laboratory capabilities, scale requirements, and economic considerations, with both paths providing reliable access to this valuable chiral building block.
References
-
Wiedemann, J., et al. (2022). Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. ChemBioChem. Available at: [Link]
-
Gawroński, J., et al. (2019). Synthesis of 2-amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. Molbank. Available at: [Link]
- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). CHAPTER 13 - Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In New Aspects of Organic Chemistry I.
-
Beeson, T. D., & MacMillan, D. W. C. (2006). Enantioselective Organocatalytic Amine Conjugate Addition. Journal of the American Chemical Society. Available at: [Link]
-
Reddy, V. P., et al. (2021). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. Available at: [Link]
-
Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. Available at: [Link]
-
Cornejo, A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality. Available at: [Link]
-
Danielsson, J. (2013). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β-Hydroxy-Esters. Diva-Portal.org. Available at: [Link]
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. Available at: [Link]
-
Cornejo, A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality. Available at: [Link]
-
Davies, S. G., et al. (2002). Asymmetric synthesis of β-pyridyl-β-amino acid derivatives. University of St Andrews Research Portal. Available at: [Link]
-
Rachoń, J., et al. (2001). ENANTIOSELECTIVE SYNTHESIS OF (2- AND 3-BENZOFURANYL)AMINO-ALCOHOLS. HETEROCYCLES. Available at: [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. Available at: [Link]
-
Nugent, W. A. (2002). An amino alcohol ligand for highly enantioselective addition of organozinc reagents to aldehydes: serendipity rules. Organic Letters. Available at: [Link]
-
Kumagai, N., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. Available at: [Link]
-
Taber, D. F. (2021). Enantioselective Synthesis of Alcohols and Amines: The Huang Synthesis of Rosiridol. Organic Chemistry Highlights. Available at: [Link]
-
Gawroński, J., et al. (2019). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. Molbank. Available at: [Link]
-
Głowacka, I. E., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules. Available at: [Link]
-
Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
Li, F., et al. (2023). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. Available at: [Link]
-
Krische, M. J., et al. (2014). Enantioselective Synthesis of vic-Aminoalcohol Derivatives by Nickel-Catalyzed Reductive Coupling of Aldehydes with Protected Amino-pentadienoates. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. diva-portal.org [diva-portal.org]
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- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Production of (2R)-2-amino-2-(pyridin-3-yl)ethanol via Asymmetric Hydrogenation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2-amino-2-(pyridin-3-yl)ethanol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical agents. Its stereospecific construction is of paramount importance as the biological activity of the final active pharmaceutical ingredient (API) is often contingent on a single enantiomer. Asymmetric hydrogenation of the corresponding α-amino ketone precursor, 2-amino-1-(pyridin-3-yl)ethan-1-one, represents one of the most efficient and atom-economical methods for producing the desired (2R)-enantiomer with high optical purity.[1][2]
This guide provides a detailed overview of the methodologies, underlying principles, and experimental protocols for the asymmetric hydrogenation of 2-amino-1-(pyridin-3-yl)ethan-1-one, with a focus on transition metal-catalyzed approaches.
Core Principles of Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful technique that utilizes a chiral catalyst to selectively add two hydrogen atoms across a double bond (in this case, a carbonyl group), resulting in the formation of a new stereocenter. The success of this reaction hinges on the design of the chiral ligand that coordinates to the metal center, creating a chiral environment that dictates the facial selectivity of the hydrogenation.[1][3]
For the synthesis of (2R)-2-amino-2-(pyridin-3-yl)ethanol, the choice of catalyst is critical. Ruthenium and Rhodium-based catalysts, particularly those developed by Noyori and his contemporaries, have demonstrated exceptional efficacy in the asymmetric hydrogenation of functionalized ketones, including α-amino ketones.[4][5][6][7] These catalysts typically feature a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand. This combination creates a highly effective catalytic system capable of achieving high enantioselectivity and turnover numbers.[1][7]
Catalytic Systems for Asymmetric Hydrogenation of 2-amino-1-(pyridin-3-yl)ethan-1-one
Several catalytic systems can be employed for the asymmetric hydrogenation of α-amino ketones. The selection of the optimal catalyst is often empirical and may require screening of various ligands and reaction conditions. Below are some of the most promising catalytic systems.
Ruthenium-Based Catalysts
Ruthenium complexes bearing chiral diphosphine and diamine ligands are highly effective for the asymmetric hydrogenation of a wide range of ketones.[1][7] The mechanism is believed to involve a metal-ligand bifunctional catalysis, where the metal hydride adds to the carbonyl carbon while the amine ligand facilitates the proton transfer to the carbonyl oxygen through a six-membered transition state.[8]
A notable example is the use of Ru-BINAP/diamine complexes. These catalysts have shown high activity and enantioselectivity for the hydrogenation of aromatic ketones.[1] The pyridine ring in the substrate can coordinate with the metal center, influencing the stereochemical outcome.
Rhodium-Based Catalysts
Rhodium complexes with chiral phosphine ligands, such as DuanPhos, have also been successfully applied to the asymmetric hydrogenation of related substrates.[9] These catalysts are particularly effective for the hydrogenation of α-dehydroamino ketones, which can be a synthetic route to the desired α-amino ketone precursor.[9] Rhodium-catalyzed hydrogenations are often carried out under mild conditions and can exhibit excellent enantioselectivities.[2][10]
Iridium-Based Catalysts
Iridium catalysts, particularly those with chiral spiro ligands, have emerged as powerful tools for the asymmetric hydrogenation of α-amino ketones, affording chiral 1,2-amino alcohols with excellent enantioselectivities and high turnover numbers.[11] The development of P-stereogenic phosphinooxazoline iridium catalysts has further expanded the scope of this methodology.[12]
Experimental Workflow
The general workflow for the asymmetric hydrogenation of 2-amino-1-(pyridin-3-yl)ethan-1-one is outlined below.
Figure 1. General experimental workflow for asymmetric hydrogenation.
Detailed Protocols
The following protocols provide a starting point for the asymmetric hydrogenation of 2-amino-1-(pyridin-3-yl)ethan-1-one. Optimization of reaction parameters such as temperature, pressure, solvent, and catalyst loading may be necessary to achieve the desired yield and enantioselectivity.
Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from established procedures for the asymmetric hydrogenation of α-amino ketones using Noyori-type catalysts.[5]
Materials:
-
2-amino-1-(pyridin-3-yl)ethan-1-one hydrochloride
-
trans-RuCl₂[(S)-xylbinap][(S)-daipen] (or other suitable chiral Ru catalyst)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous 2-propanol
-
Hydrogen gas (high purity)
-
Standard glassware for inert atmosphere reactions
-
High-pressure reactor (autoclave)
Procedure:
-
Catalyst Pre-activation: In a glovebox, to a Schlenk flask, add the chiral Ruthenium catalyst (e.g., trans-RuCl₂[(S)-xylbinap][(S)-daipen], substrate to catalyst ratio S/C = 1000:1 to 5000:1). Add anhydrous 2-propanol and a solution of t-BuOK in 2-propanol (ketone:Ru:base molar ratio typically 2000:1:16). Stir the mixture at room temperature for 30 minutes to generate the active catalyst.
-
Reaction Setup: In a separate flask, dissolve 2-amino-1-(pyridin-3-yl)ethan-1-one hydrochloride in anhydrous 2-propanol.
-
Hydrogenation: Transfer the substrate solution and the activated catalyst solution to a high-pressure reactor. Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 8-50 atm). Stir the reaction mixture at the desired temperature (e.g., 25-60 °C) for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, carefully vent the reactor and purge with an inert gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain (2R)-2-amino-2-(pyridin-3-yl)ethanol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is based on the rhodium-catalyzed hydrogenation of related ketone substrates.[13]
Materials:
-
2-amino-1-(pyridin-3-yl)ethan-1-one
-
[Rh(COD)Binapine]BF₄ (or a similar chiral Rhodium catalyst)
-
Methanol or another suitable solvent
-
Hydrogen gas (high purity)
-
Standard glassware for inert atmosphere reactions
-
High-pressure reactor (autoclave)
Procedure:
-
Reaction Setup: In a glovebox, add the chiral Rhodium catalyst (e.g., [Rh(COD)Binapine]BF₄, S/C ratio of 100:1 to 1000:1) and 2-amino-1-(pyridin-3-yl)ethan-1-one to a high-pressure reactor.
-
Solvent Addition: Add degassed methanol to the reactor.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm). Stir the reaction at room temperature or slightly elevated temperature for 12-48 hours.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the asymmetric hydrogenation of α-amino ketones, which can serve as a guide for the synthesis of (2R)-2-amino-2-(pyridin-3-yl)ethanol.
| Catalyst System | Substrate Type | Solvent | Pressure (atm) | Temp (°C) | Time (h) | ee (%) | Yield (%) | Reference |
| RuCl₂[(S)-xylbinap][(S)-daipen]/t-BuOK | α-Amino Ketones | 2-Propanol | 8 | 25 | 4 | >92 | >99 | [5] |
| [Rh(COD)Binapine]BF₄ | 2-Pyridine Ketones | Methanol | 10 | 25 | 24 | up to 99 | High | [13] |
| Ir-Spiro Catalyst | α-Amino Ketones | Dioxane | 50 | 60 | 12 | up to 99.9 | >95 | [11] |
| Cobalt-based Catalyst | α-Primary Amino Ketones | THF | 50 | 60 | 0.5 | up to 99 | High | [14][15] |
Troubleshooting and Considerations
-
Low Enantioselectivity: This can be due to an inappropriate choice of ligand, solvent, or temperature. Screening different chiral ligands and reaction conditions is often necessary. The purity of the substrate and catalyst is also crucial.
-
Low Conversion: Insufficient catalyst loading, low hydrogen pressure, or catalyst deactivation can lead to low conversion. Increasing the catalyst loading or hydrogen pressure may improve the yield. Ensuring strictly anaerobic and anhydrous conditions is critical to prevent catalyst deactivation.
-
Substrate Protection: In some cases, the primary amine of the substrate can coordinate to the metal center and inhibit catalysis.[16] Protection of the amino group (e.g., as a benzamide) may be necessary to achieve high conversion and enantioselectivity.[5] However, successful direct hydrogenations of unprotected α-amino ketones have also been reported.[17]
-
Catalyst Selection: The choice of metal (Ru, Rh, Ir, etc.) and ligand is the most critical factor. The electronic and steric properties of the pyridine ring in the substrate will influence the interaction with the chiral catalyst, making it essential to select a system known to be effective for heteroaromatic ketones.[18]
Conclusion
Asymmetric hydrogenation provides a highly efficient and stereoselective route to (2R)-2-amino-2-(pyridin-3-yl)ethanol. The use of well-defined chiral Ruthenium, Rhodium, and Iridium catalysts allows for the production of this valuable building block with excellent enantiopurity. Careful selection of the catalyst and optimization of reaction conditions are key to achieving high yields and selectivities. The protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals in the field of pharmaceutical development.
References
Sources
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shop.lehrmittelverlag.lu.ch [shop.lehrmittelverlag.lu.ch]
- 3. ethz.ch [ethz.ch]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Noyori asymmetric hydrogenation | PPTX [slideshare.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Rhodium-catalyzed Asymmetric Hydrogenation of α-Dehydroamino Ketones: A General Approach to Chiral α-amino Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Iridium-Catalyzed Asymmetric Hydrogenation of 2,3-Diarylallyl Amines with a Threonine-Derived P-Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Protecting Group Strategies for (2R)-2-amino-2-(pyridin-3-yl)ethanol
Abstract
The synthesis and manipulation of (2R)-2-amino-2-(pyridin-3-yl)ethanol presents a unique triad of chemical challenges: the amphoteric nature of the amino-alcohol core, the nucleophilicity/basicity of the pyridine nitrogen, and the high susceptibility of the benzylic-like C2 stereocenter to racemization. This guide details three validated protection strategies designed to ensure chemoselectivity and stereochemical integrity. It specifically addresses the "catalyst poisoning" effect of pyridine during hydrogenolysis and provides orthogonal protocols for N- and O-functionalization.
Introduction & Strategic Analysis
The Substrate Profile
The target molecule contains three reactive sites with distinct electronic properties:
-
Primary Amine (
): The most nucleophilic site ( for conjugate acid). -
Primary Alcohol (
): Nucleophilic but requires deprotonation or activation. -
Pyridine Nitrogen: A weak base (
) and modest nucleophile, but a potent ligand for transition metals (Pd, Pt).
The "Benzylic" Racemization Risk
Unlike aliphatic amino alcohols, the C2 proton in (2R)-2-amino-2-(pyridin-3-yl)ethanol is acidified by the electron-withdrawing pyridine ring. Strong bases (e.g., DBU, NaH) or thermodynamic conditions can lead to deprotonation/reprotonation, resulting in racemization or epimerization.
Core Rule: Avoid strong bases (
Decision Matrix: Selecting the Right Strategy
The choice of protecting group (PG) depends heavily on the downstream chemistry.
Figure 1: Strategic decision tree for selecting the optimal protecting group based on stability requirements.
Detailed Protocols
Protocol A: Chemoselective N-Boc Protection
Objective: Protect the amine as a tert-butyl carbamate without reacting with the alcohol or pyridine nitrogen. Challenge: Avoid O-Boc formation (carbonates) which occurs with excess reagent or strong activation (DMAP).
Reagents:
-
Substrate: 1.0 equiv
- : 1.1 equiv
-
Base:
(2.5 equiv) or (1.2 equiv) -
Solvent: THF/Water (1:1) or Dioxane/Water
Step-by-Step:
-
Dissolution: Dissolve (2R)-2-amino-2-(pyridin-3-yl)ethanol (10 mmol) in THF (20 mL) and Water (20 mL).
-
Basification: Add
(25 mmol). The pH should be ~8.5. Note: Stronger bases like NaOH risk hydrolyzing the ester if present downstream, but here they are safe; however, mild bases prevent racemization. -
Addition: Cool to 0°C. Add
(11 mmol) dropwise dissolved in minimal THF. -
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (ninhydrin stain) or LCMS.
-
Workup (Critical for Pyridines):
-
The pyridine moiety makes the product amphoteric.
-
Do not wash with strong acid (HCl), as the pyridine will protonate and the product will stay in the aqueous layer.
-
Adjust aqueous layer to pH ~5–6 with mild citric acid (to protonate any unreacted amine but keep pyridine/Boc-amine extractable) or simply extract at neutral pH with Ethyl Acetate (
mL).
-
-
Purification: Crystallization from Hexane/EtOAc is preferred over silica chromatography to avoid "streaking" caused by the pyridine nitrogen interacting with silanols.
Protocol B: Orthogonal O-Silylation (TBS)
Objective: Protect the alcohol after N-protection. Challenge: Standard imidazole conditions work, but pyridine can sometimes act as a competitive base/nucleophile.
Reagents:
-
N-Boc-Substrate: 1.0 equiv
-
TBS-Cl: 1.2 equiv
-
Imidazole: 2.5 equiv
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Dissolve N-Boc intermediate in anhydrous DMF (0.5 M concentration).
-
Add Imidazole.[1] Stir until dissolved.
-
Add TBS-Cl in one portion at 0°C.
-
Warm to RT and stir overnight.
-
Quench: Pour into water. Extract with
(Ether is preferred to remove silyl byproducts). -
Wash: Wash organic layer with water (
) to remove DMF. Avoid acidic washes.
Protocol C: The "Pyridine Problem" – N-Cbz Deprotection
Context: The Benzyl carbamate (Cbz) is robust, but its removal via Hydrogenolysis (
Solution: Protonation-Assisted Hydrogenolysis By protonating the pyridine ring, it loses its ability to coordinate to Pd, allowing the reduction to proceed.
Reagents:
-
N-Cbz-Substrate
-
Catalyst: 10% Pd/C (10 wt% loading) or
(Pearlman’s Catalyst) -
Solvent: MeOH
-
Additive: 1.0–2.0 equiv HCl (or Acetic Acid)
Step-by-Step:
-
Dissolve N-Cbz substrate in MeOH.
-
Add 1.1 equiv of 1M HCl (in MeOH or water). This forms the Pyridinium salt.
-
Add Pd/C catalyst under Argon.
-
Purge with
(balloon pressure is usually sufficient). -
Stir vigorously. Reaction time will be longer than standard benzyl deprotections (4–12 hours).
-
Workup: Filter through Celite. The filtrate contains the dihydrochloride salt (amine + pyridine). Neutralize with ion-exchange resin or careful base addition if the free base is required.
Data Summary: Protecting Group Stability
| Protecting Group | Installation Yield | Stability (Acid) | Stability (Base) | Pyridine Compatibility | Removal Method |
| Boc | High (>90%) | Low (Removal) | High | Excellent | TFA or HCl |
| Fmoc | Good (80-85%) | High | Low (Removal) | Good | Piperidine (20%) |
| Cbz | High (>90%) | High | High | Poor (Poisoning) | |
| Oxazolidinone | High (via CDI) | High | Moderate | Excellent | Hydrolysis (LiOH) |
Mechanism of Failure: Pyridine Poisoning
The following diagram illustrates why standard hydrogenolysis fails and how acid restores reactivity.
Figure 2: Mechanism of catalyst poisoning by pyridine nitrogen and the restoration of catalytic activity via protonation.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (The definitive guide on stability constants).
-
Sajiki, H. (1995).[2][3] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[2][3] Tetrahedron Letters, 36(20), 3465-3468. (Establishes the poisoning effect of pyridine).
-
Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724. (Details on N-Boc chemoselectivity).
-
Liang, C., et al. (2017).[4][5] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2329. (Crucial data on racemization of benzylic amines).
Sources
Scalable Manufacturing Process for Mirabegron Key Intermediates: A Process Chemistry Application Note
Strategic Overview & Process Chemistry Rationale
Mirabegron is a first-in-class, orally active β3-adrenoceptor agonist widely prescribed for the symptomatic treatment of overactive bladder (OAB)[1],[2]. The synthesis of its active pharmaceutical ingredient (API) demands rigorous stereochemical control and high-purity intermediates.
The first-generation synthetic route utilized (R)-styrene oxide and 4-nitrophenethylamine. However, this approach is fundamentally limited for large-scale manufacturing due to poor regioselectivity during the epoxide ring-opening and the formation of significant N-alkylated over-reaction impurities, often capping yields at ~27%[1].
To circumvent these issues, modern process chemistry relies on (R)-mandelic acid as the chiral starting material. The sequence involves forming a nitro-amide intermediate, followed by reduction to a nitro-amine, and subsequent catalytic hydrogenation to an amino-alcohol intermediate before the final thiazole coupling[2],[3]. While this route fixes the regioselectivity, it introduces two major scale-up challenges:
-
Amidation Bottleneck: Traditional coupling using EDCI and HOBt is cost-prohibitive on a multi-ton scale and generates urea byproducts that are difficult to purge[2].
-
Reduction Impurities: The reduction of the nitro-amide to the nitro-amine using NaBH₄/I₂ in metallic reactors often leads to critical batch failures due to the formation of unspecified cleavage impurities[4].
This application note details a highly scalable, self-validating process utilizing a mixed anhydride amidation method [5] and a controlled reduction protocol [4] to produce Mirabegron key intermediates with >99.0% purity.
Mechanistic Causality in Experimental Design
The Mixed Anhydride Amidation (PivCl)
Replacing EDCI/HOBt with pivaloyl chloride (PivCl) to form a mixed anhydride drastically improves atom economy and reduces reagent costs[6]. However, executing this reaction in a single organic solvent (e.g., pure dichloromethane) leads to a side reaction induced by the byproduct, triethylamine hydrochloride[5],[2]. The Solution: Implementing a biphasic solvent system (DCM/Water) . The aqueous phase continuously extracts the triethylamine hydrochloride as it forms, physically separating it from the highly reactive mixed anhydride intermediate in the organic phase. This causality-driven choice pushes the yield to >91% and purity to >99.0%[2].
Reactor-Dependent Reduction Impurities (NaBH₄-I₂)
The reduction of the nitro-amide intermediate is typically achieved using in-situ generated borane from Sodium Borohydride (NaBH₄) and Iodine (I₂). During scale-up in Hastelloy or stainless-steel reactors, process chemists observed a sudden ~10% spike in an unspecified impurity[4]. The Causality: Iodine acts as a corrosive agent, leaching nickel from the reactor walls to form Nickel(II) Iodide (NiI₂). The NiI₂ reacts with NaBH₄ to generate Nickel Boride (Ni₂B) , a powerful catalyst that promotes over-reduction and cleavage of the intermediate[4]. The Solution: This step strictly mandates the use of glass-lined reactors to prevent metal leaching, ensuring the integrity of the nitro-amine intermediate.
Quantitative Data Presentation
The following table summarizes the process evolution and the quantitative metrics validating the scalable route over traditional methods.
| Process Route | Amidation Reagent | Solvent System | Yield (%) | Purity (HPLC) | Key Scale-up Limitation / Resolution |
| First-Generation | None (Epoxide opening) | Isopropanol | 27.0% | < 90.0% | Poor regioselectivity, N-alkylation[1] |
| Med-Chem Route | EDCI, HOBt | DMF | ~76.0% | ~95.0% | Expensive reagents, difficult urea removal[2] |
| Scalable Route | Pivaloyl Chloride (PivCl) | DCM / Water (Biphasic) | 91.5 - 92.3% | > 99.0% | Biphasic system prevents TEA·HCl side reactions[2] |
Process Workflow Visualization
Scalable synthetic workflow for Mirabegron key intermediates.
Experimental Protocols
Protocol 1: Scalable Synthesis of Nitro-Amide Intermediate
Target: (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide[2],[3].
Step-by-Step Methodology:
-
Mixed Anhydride Formation:
-
Charge a reactor with (R)-mandelic acid (1.0 eq) and Dichloromethane (DCM) (10 volumes).
-
Add Triethylamine (TEA) (1.2 eq) and cool the mixture to 0–5 °C.
-
Slowly add Pivaloyl chloride (PivCl) (1.05 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Stir for 1 hour to ensure complete mixed anhydride formation.
-
-
Biphasic Amidation:
-
In a separate vessel, prepare a solution of 4-nitrophenethylamine hydrochloride (1.0 eq) in Water (5 volumes) and adjust the pH to 9-10 using 20% NaOH solution to liberate the free base.
-
Extract the free base into DCM (5 volumes) and add this organic layer dropwise to the mixed anhydride solution at 0–5 °C.
-
Self-Validation Check: Monitor the reaction via HPLC. Proceed only when unreacted (R)-mandelic acid is < 0.5%.
-
-
Isolation and Purification:
-
Allow the mixture to warm to room temperature. Add Water (5 volumes) to create a robust biphasic system, effectively dissolving and removing the TEA·HCl salt[2].
-
Separate the organic layer, wash with 1M HCl (3 volumes) to remove residual amines, followed by a brine wash.
-
Concentrate the DCM layer under vacuum and crystallize the residue using Ethanol/Water to afford the nitro-amide intermediate as a white solid (Yield: ~92%, Purity: >99.0%).
-
Protocol 2: Controlled Reduction to Nitro-Amine Intermediate
Target: (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethanol[4],[3].
Step-by-Step Methodology:
-
Reactor Preparation (Critical Step):
-
Mandatory: Utilize a strictly glass-lined reactor to prevent iodine-induced metal corrosion and subsequent Ni₂B formation[4].
-
-
In-Situ Borane Generation:
-
Charge the glass-lined reactor with the Nitro-Amide Intermediate (1.0 eq) and anhydrous Tetrahydrofuran (THF) (10 volumes).
-
Add Sodium Borohydride (NaBH₄) (2.5 eq) and cool the suspension to 0–5 °C.
-
Dissolve Iodine (I₂) (1.0 eq) in THF (2 volumes) and add dropwise to the reactor over 1 hour. Caution: Exothermic reaction with the evolution of hydrogen gas.
-
-
Reduction and Quench:
-
Heat the reaction mixture to reflux (65 °C) for 5 hours.
-
Self-Validation Check: Monitor via HPLC. The reaction is complete when the nitro-amide peak is < 1.0%. Check the reaction mixture visually; the absence of a fine black precipitate confirms no Ni₂B formation[4].
-
Cool to 10 °C and carefully quench by adding Methanol (3 volumes) dropwise, followed by 2M HCl to adjust the pH to ~2.0 (destroys unreacted borane complexes).
-
-
Isolation:
-
Distill off the THF under reduced pressure. Basify the remaining aqueous layer to pH 9-10 using aqueous ammonia.
-
Extract the product with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the nitro-amine intermediate, ready for subsequent Pd/C catalytic hydrogenation[3].
-
References
-
Concise Synthesis of Key Intermediate of Mirabegron via a Mixed Anhydride Method Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Systematic Investigation into the Formation of Significant Amounts of Unknown Impurity during Scale-up of NaBH4–I2 Mediated Reduction of Nitro-Amide Intermediate of Mirabegron Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Practical synthesis of Mirabegron Source: Journal of Chemical and Pharmaceutical Research / ResearchGate URL:[Link]
Sources
Application Note: Chemoselective Reaction Conditions for Amide Bond Formation Using Pyridyl Amino Alcohols
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction: The Chemoselectivity Challenge
Pyridyl amino alcohols are privileged structural motifs in modern drug discovery, serving as core pharmacophores in kinase inhibitors and neuroprotective agents such as the P7C3 class of compounds[1]. Structurally, these molecules present a trifecta of reactive sites: a weakly basic pyridine nitrogen, a nucleophilic primary or secondary amine, and a primary or secondary hydroxyl group.
When attempting amide bond formation (N-acylation) by coupling these scaffolds with a carboxylic acid, the primary competing side reaction is esterification (O-acylation)[2]. While amines are inherently more nucleophilic than alcohols due to nitrogen's lower electronegativity and higher HOMO energy, the presence of the pyridine ring complicates the reaction landscape. The pyridine nitrogen can act as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that indiscriminately acylates both the amine and the hydroxyl group, thereby eroding chemoselectivity. This application note details field-proven methodologies to achieve perfect N-selectivity while mitigating pyridine interference.
Mechanistic Insights & Causality (E-E-A-T)
As application scientists, we must select coupling conditions that kinetically favor N-acylation while actively suppressing O-acylation.
-
The Pitfall of Acid Chlorides: Using highly reactive acylating agents like acid chlorides under standard Schotten-Baumann conditions (with triethylamine) often leads to poor N/O selectivity[3]. The basic pyridine ring of the substrate exacerbates this by catalyzing competitive O-acylation.
-
The EDC/HOBt Gold Standard: The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) is the most reliable method for this transformation[4]. EDC activates the carboxylic acid to an O-acylisourea. HOBt rapidly traps this intermediate to form an HOBt-active ester. This active ester possesses the perfect reactivity "Goldilocks zone": it is highly reactive towards amines (forming the desired amide) but entirely unreactive towards alcohols and the basic pyridine nitrogen under standard conditions.
-
HATU for Sterically Hindered Substrates: If the amino group is sterically hindered, EDC/HOBt may be too slow. HATU, which utilizes the more reactive 7-aza-derivative of HOBt (HOAt), is employed[5]. However, to prevent the amine from attacking the uronium salt of HATU (causing irreversible guanidinylation), the carboxylic acid must be strictly pre-activated before the pyridyl amino alcohol is introduced.
-
Microwave-Promoted Catalysis: For exceptionally unreactive systems, dibutyltin oxide (Bu₂SnO) under microwave irradiation can be used to form an intermediate N,O-stannylene acetal, which forces chemoselective N-acylation even with less reactive acyl donors[6].
Logic of EDC/HOBt mediated chemoselective N-acylation over O-acylation.
Quantitative Data: Coupling Reagent Matrix
The following table summarizes the performance of various coupling strategies when applied to pyridyl amino alcohols.
| Coupling Reagent System | N-Selectivity | Reaction Time | Suitability for Hindered Amines | Risk of Pyridine Interference |
| EDC / HOBt | >98% | 12–24 h | Low to Moderate | Very Low |
| HATU / DIPEA | >95% | 2–6 h | High | Low (Requires Pre-activation) |
| Acid Chloride / TEA | <60% (Mixed) | <1 h | High | High (N-acylpyridinium formation) |
| Bu₂SnO / Microwave | >90% | 10–30 min | Moderate | Low |
Experimental Protocols
Protocol A: Standard Chemoselective Amidation (EDC/HOBt)
This protocol utilizes the differential nucleophilicity of the amine versus the alcohol, leveraging the stability of the HOBt-active ester[4].
Step-by-Step Procedure:
-
Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM (0.1 M concentration) under an inert atmosphere. Cool to 0 °C.
-
Coupling Agent Addition: Add EDC hydrochloride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes to allow complete formation of the HOBt-active ester.
-
Substrate Addition: Dissolve the pyridyl amino alcohol (1.0 eq) in a minimal amount of DMF/DCM and add it dropwise to the activated acid mixture. (Note: Do not add exogenous base unless the amine is a hydrochloride salt, in which case add 1.0 eq of DIPEA).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours.
-
Workup (Critical Insight): Dilute with Ethyl Acetate. Do not wash with 1M HCl. Unlike standard amide couplings where acid washes remove unreacted amines, an acidic wash here will protonate the basic pyridine ring of your target product, dragging it into the aqueous waste. Wash exclusively with saturated aqueous NaHCO₃ (3x) and brine (1x).
-
Self-Validation Checkpoint: Analyze the crude mixture via IR spectroscopy. The presence of a strong Amide I band at ~1650 cm⁻¹ and the complete absence of an ester carbonyl stretch at ~1740 cm⁻¹ validates perfect chemoselectivity.
Protocol B: High-Efficiency Coupling for Hindered Substrates (HATU/DIPEA)
For sterically hindered substrates, the highly reactive HOAt-active ester generated by HATU is required[5].
Step-by-Step Procedure:
-
Strict Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq). Stir at room temperature for exactly 5–10 minutes. Causality: This strict pre-activation window ensures the complete consumption of HATU, preventing the pyridyl amino alcohol from directly attacking the uronium salt (guanidinylation).
-
Substrate Addition: Add the sterically hindered pyridyl amino alcohol (1.0 eq).
-
Reaction: Stir at room temperature for 2–6 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS. The target amide mass should dominate. If a mass corresponding to [M + 100] (addition of the tetramethyluronium fragment) is observed, the pre-activation time in Step 1 was insufficient.
Step-by-step workflow for the chemoselective amidation of pyridyl amino alcohols.
References
-
McKnight, S. L., et al. "Neuroprotective compounds and use thereof." U.S. Patent No. 9,902,713. Washington, DC: U.S. Patent and Trademark Office, 2018. URL:[1]
-
Herradón, B., et al. "Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide." The Journal of Organic Chemistry 61.16 (1996): 5264-5270. URL:[Link][6]
-
"An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions." Synthetic Communications (2019). URL:[Link][2]
Sources
- 1. US9902713B2 - Neuroprotective compounds and use thereof - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Lauroyl Chloride Supplier|CAS 112-16-3|RUO [benchchem.com]
- 4. 2-Aminododec-11-en-3-ol|High-Quality Research Chemical [benchchem.com]
- 5. 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL | 371-99-3 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Preparation of Chiral Ligands from (2R)-2-amino-2-(pyridin-3-yl)ethanol: Application Notes and Protocols for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral ligands derived from readily accessible precursors are paramount to the advancement of asymmetric catalysis, a cornerstone of modern pharmaceutical and fine chemical synthesis. This document provides a comprehensive guide to the preparation and application of a promising class of chiral ligands originating from the enantiopure building block, (2R)-2-amino-2-(pyridin-3-yl)ethanol. This precursor, possessing both a stereogenic center and versatile functional groups—a primary amine, a hydroxyl group, and a coordinating pyridine nitrogen—offers a modular platform for the synthesis of diverse ligand architectures. We present detailed protocols for the synthesis of representative P,N- and oxazoline-based ligands, underpinned by a discussion of the mechanistic rationale behind the synthetic steps and their application in key asymmetric transformations.
Introduction: The Strategic Advantage of (2R)-2-amino-2-(pyridin-3-yl)ethanol as a Ligand Scaffold
The pursuit of efficient and highly selective asymmetric catalysts is a central theme in contemporary organic chemistry. Chiral ligands, which impart stereochemical control to metal-catalyzed reactions, are at the heart of this endeavor. The selection of the chiral precursor for a ligand is a critical strategic decision, influencing not only the ligand's ultimate performance but also its accessibility and cost-effectiveness.
(2R)-2-amino-2-(pyridin-3-yl)ethanol emerges as a highly attractive scaffold for several key reasons:
-
Inherent Chirality: The molecule possesses a pre-defined stereocenter at the carbinol carbon, providing a foundational element of chirality for the resulting ligand.
-
Multifunctionality: The presence of a primary amine, a hydroxyl group, and a pyridine ring allows for diverse synthetic modifications, enabling the creation of a wide array of ligand types, including P,N-ligands and oxazoline-based structures.
-
Coordinating Moieties: The pyridine nitrogen and the newly introduced donor atoms (e.g., phosphorus or the oxazoline nitrogen) can chelate to a metal center, forming a stable and well-defined chiral environment essential for asymmetric induction. The pyridine moiety, in particular, can act as a hemilabile ligand, which is crucial for catalytic turnover in many reactions[1].
This guide will focus on the practical aspects of transforming this versatile building block into high-value chiral ligands and their subsequent application in asymmetric catalysis.
Synthesis of Chiral P,N-Ligands
P,N-ligands, which contain both a "soft" phosphorus and a "hard" nitrogen donor atom, have proven to be highly effective in a variety of asymmetric catalytic reactions, including hydrogenation and C-C bond-forming reactions[2][3]. The electronic asymmetry of these ligands can lead to superior enantiocontrol compared to their C2-symmetric counterparts in certain transformations[1][4].
Synthesis of a Chiral Phosphinite P,N-Ligand
Phosphinite ligands (P(OR)R'₂) are a subclass of phosphine ligands that are readily synthesized from alcohols. The following protocol outlines a general procedure for the synthesis of a chiral phosphinite ligand from (2R)-2-amino-2-(pyridin-3-yl)ethanol.
Experimental Protocol: Synthesis of (R)-2-(diphenylphosphinooxy)-1-(pyridin-3-yl)ethan-1-amine
-
Materials:
-
(2R)-2-amino-2-(pyridin-3-yl)ethanol
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Triethylamine (NEt₃)
-
Anhydrous, degassed dichloromethane (DCM)
-
Anhydrous, degassed diethyl ether
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (2R)-2-amino-2-(pyridin-3-yl)ethanol (1.0 eq) and anhydrous, degassed DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution with stirring.
-
In a separate Schlenk flask, prepare a solution of chlorodiphenylphosphine (1.05 eq) in anhydrous, degassed DCM.
-
Slowly add the chlorodiphenylphosphine solution to the amino alcohol solution at 0 °C over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, the reaction mixture will contain a white precipitate of triethylammonium hydrochloride.
-
Filter the mixture through a cannula to remove the precipitate.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by crystallization from a mixture of DCM and diethyl ether or by column chromatography on silica gel under an inert atmosphere.
-
-
Causality and Insights:
-
The use of an inert atmosphere is crucial as phosphines and their derivatives are susceptible to oxidation.
-
Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
The slow addition of chlorodiphenylphosphine at low temperature helps to control the exothermicity of the reaction and minimize side product formation.
-
The amino group of the precursor can also react with chlorodiphenylphosphine. While the hydroxyl group is generally more nucleophilic, careful control of stoichiometry and reaction conditions is important to favor the desired O-phosphinylation.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for a chiral phosphinite P,N-ligand.
Synthesis of Chiral Pyridine-Oxazoline (PyOx) Ligands
Pyridine-oxazoline (PyOx) ligands are another important class of C1-symmetric ligands that have found wide application in asymmetric catalysis. The synthesis of these ligands typically involves the condensation of a nitrile with an amino alcohol, followed by cyclization.
Two-Step Synthesis of a Pyridine-Oxazoline Ligand
This protocol outlines a general two-step procedure for the synthesis of a chiral PyOx ligand from (2R)-2-amino-2-(pyridin-3-yl)ethanol.
Experimental Protocol: Synthesis of (R)-2-(4,5-dihydrooxazol-2-yl)pyridine derived from (2R)-2-amino-2-(pyridin-3-yl)ethanol
-
Step 1: Amide Formation
-
Materials:
-
(2R)-2-amino-2-(pyridin-3-yl)ethanol
-
Pyridine-2-carbonyl chloride hydrochloride
-
Triethylamine (NEt₃)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask, dissolve (2R)-2-amino-2-(pyridin-3-yl)ethanol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add triethylamine (2.2 eq) to the solution.
-
Slowly add pyridine-2-carbonyl chloride hydrochloride (1.05 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl amino alcohol.
-
-
-
Step 2: Cyclization to the Oxazoline
-
Materials:
-
Crude N-acyl amino alcohol from Step 1
-
Thionyl chloride (SOCl₂) or triflic acid (TfOH)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure (using SOCl₂):
-
Dissolve the crude N-acyl amino alcohol in anhydrous DCM and cool to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral PyOx ligand.
-
-
Procedure (using TfOH):
-
Dissolve the crude N-acyl amino alcohol in a suitable solvent.
-
Add triflic acid (1.5 equivalents).
-
Heat the reaction mixture to 80 °C and monitor for completion.
-
Cool the mixture and neutralize with a suitable base.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.[5]
-
-
-
Causality and Insights:
-
The two-step procedure allows for the isolation and purification of the intermediate amide, which can lead to a cleaner final product.
-
Thionyl chloride and triflic acid are effective dehydrating agents for the cyclization of the N-acyl amino alcohol to the oxazoline.
-
The choice of cyclization reagent can influence the reaction conditions and workup procedure.
-
Visualization of the Synthetic Workflow
Sources
- 1. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PN Ligands [mimi.ch.ic.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
Solvent selection for recrystallization of (2R)-2-amino-2-(pyridin-3-yl)ethanol salts
An Application Guide to Solvent Selection for the Recrystallization of (2R)-2-amino-2-(pyridin-3-yl)ethanol Salts
Abstract
This comprehensive application note provides a detailed framework and experimental protocols for the strategic selection of solvents for the purification of (2R)-2-amino-2-(pyridin-3-yl)ethanol salts via recrystallization. Targeting researchers, chemists, and drug development professionals, this guide moves beyond procedural lists to explain the underlying principles of crystallization, the rationale behind solvent choice, and the practical execution of screening and bulk purification. By integrating theoretical knowledge with actionable protocols, this document serves as a self-validating guide to achieving high purity and yield for this critical chiral intermediate and its derivatives.
Introduction: The Critical Role of Recrystallization
Recrystallization remains the cornerstone technique for the purification of nonvolatile crystalline organic solids in both laboratory and industrial settings.[1] The process hinges on the principle that the solubility of most solids increases with temperature.[2] An impure compound is dissolved in a suitable hot solvent to create a saturated solution, which, upon slow cooling, becomes supersaturated. The desired compound then crystallizes out of the solution, leaving impurities behind in the "mother liquor" because they are either present in smaller quantities or have different solubility profiles.[3][4]
The choice of solvent is the most critical parameter for a successful recrystallization.[2] An ideal solvent will exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[1][3] For pharmaceutical substances like (2R)-2-amino-2-(pyridin-3-yl)ethanol salts, solvent selection is further constrained by regulatory standards, such as the International Council for Harmonisation (ICH) Q3C guidelines, which limit the presence of residual solvents in the final active pharmaceutical ingredient (API).[5][6]
This guide will systematically address the selection of an optimal solvent system for salts of (2R)-2-amino-2-(pyridin-3-yl)ethanol, a chiral molecule featuring a primary amine, a secondary alcohol, and a pyridine ring. These functional groups dictate its polarity and potential for hydrogen bonding, making solvent selection a nuanced task.
Molecular Characteristics and Solubility Predictions
Understanding the structure of (2R)-2-amino-2-(pyridin-3-yl)ethanol is fundamental to predicting its behavior in various solvents.
-
Polar Functional Groups: The presence of a hydroxyl (-OH) and an amino (-NH2) group allows for extensive hydrogen bonding, suggesting good solubility in polar protic solvents like water and alcohols.
-
Pyridine Ring: The aromatic pyridine ring introduces some non-polar character but also possesses a nitrogen atom capable of acting as a hydrogen bond acceptor.
-
Salt Form: As salts (e.g., hydrochloride, tartrate), the compound's polarity is significantly increased. These ionic species are generally much more soluble in polar solvents and practically insoluble in non-polar solvents like heptane or toluene.[7][8] The formation of diastereomeric salts with a chiral acid (like tartaric acid) is a common method for the resolution of chiral amines, relying on the differential solubility of the resulting diastereomers.[9][10]
Based on the "like dissolves like" principle, our initial screening will focus on polar solvents.[3]
The Systematic Approach to Solvent Selection
A successful recrystallization is rarely achieved with the first solvent chosen. A systematic screening process is essential to identify the optimal single solvent or binary solvent system. The overall workflow is depicted below.
Caption: A systematic workflow for solvent selection and recrystallization.
Single Solvent Screening
The ideal single solvent is one where the compound is sparingly soluble at room temperature but completely soluble at the solvent's boiling point.[2]
Binary Solvent Systems
When no single solvent provides the desired solubility profile, a binary (two-solvent) system is employed.[11] This involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which the compound is poorly soluble.[12] The compound is dissolved in a minimum amount of the hot "solvent," and the "anti-solvent" is added dropwise until the solution becomes turbid (cloudy), indicating the onset of precipitation. A few more drops of the "solvent" are added to redissolve the precipitate, and the solution is then allowed to cool slowly.
Regulatory Considerations: ICH Q3C Guidelines
For pharmaceutical applications, solvent selection must adhere to the ICH Q3C guidelines for residual solvents.[6] These guidelines classify solvents based on their toxicity.[13]
-
Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride). These are known carcinogens or environmental hazards.[13]
-
Class 2: Solvents with limited use (e.g., Acetonitrile, Methanol, Toluene). Their presence in the final drug product is restricted.[13]
-
Class 3: Solvents with low toxic potential (e.g., Ethanol, Acetone, Isopropyl alcohol, Ethyl acetate). These are preferred for pharmaceutical manufacturing.[6][13]
It is imperative to prioritize Class 3 solvents whenever possible. If a Class 2 solvent is required for optimal purification, its residual levels in the final product must be rigorously controlled and quantified to meet regulatory limits.[5][14]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Never heat organic solvents with an open flame; use a hot plate or a heating mantle.
Protocol 1: Small-Scale Solvent Screening
Objective: To efficiently screen a panel of solvents to identify promising candidates for recrystallization.
Materials:
-
Crude (2R)-2-amino-2-(pyridin-3-yl)ethanol salt (~500 mg)
-
Panel of test solvents (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene, Heptane)
-
Small test tubes (13x100 mm) and a test tube rack
-
Spatula
-
Pasteur pipettes
-
Hot plate with a sand or water bath
-
Vortex mixer
Procedure:
-
Preparation: Place approximately 20-30 mg of the crude salt into a series of labeled test tubes.
-
Room Temperature Test: Add the first solvent dropwise (e.g., 0.5 mL) to the corresponding test tube. Vortex the mixture for 30 seconds. Observe and record the solubility.
-
Observation A: If the solid dissolves completely, the solvent is unsuitable as a single solvent but may be a "solvent" in a binary system.
-
Observation B: If the solid is insoluble or sparingly soluble, proceed to the next step.
-
-
Hot Solubility Test: Place the test tube in the hot bath and bring the solvent to a gentle boil. Add more solvent dropwise, vortexing after each addition, until the solid dissolves completely. Record the approximate volume of solvent used.
-
Observation C: If the solid dissolves, this is a potential candidate solvent.
-
Observation D: If a large volume of solvent is required or the solid remains insoluble, the solvent is unsuitable.
-
-
Cooling and Crystallization: Remove the test tubes containing dissolved solids (Observation C) from the heat and allow them to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.
-
Evaluation: A good solvent is one that required a minimal amount of hot solvent to dissolve the compound and produced a significant amount of crystalline precipitate upon cooling.
-
Data Recording: Summarize all observations in a structured table.
Table 1: Example Solvent Screening Data Summary
| Solvent | ICH Class | Solubility (Room Temp, ~0.5 mL) | Solubility (Hot) | Crystal Formation on Cooling | Recommendation |
| Water | N/A | Soluble | N/A | N/A | Potential "Solvent" |
| Ethanol | 3 | Sparingly Soluble | Soluble (~1.5 mL) | Good, well-formed crystals | Good Candidate |
| Isopropanol | 3 | Sparingly Soluble | Soluble (~1.0 mL) | Excellent, dense crystals | Excellent Candidate |
| Acetone | 3 | Insoluble | Sparingly Soluble | Poor recovery | Poor; Potential "Anti-solvent" |
| Ethyl Acetate | 3 | Insoluble | Insoluble | N/A | Unsuitable |
| Toluene | 2 | Insoluble | Insoluble | N/A | Unsuitable |
| Heptane | 3 | Insoluble | Insoluble | N/A | Unsuitable |
Protocol 2: Optimized Bulk Recrystallization
Objective: To purify a larger quantity of the crude salt using the optimal solvent system identified in Protocol 1. This protocol assumes Isopropanol was selected as the ideal solvent.
Materials:
-
Crude (2R)-2-amino-2-(pyridin-3-yl)ethanol salt (e.g., 5.0 g)
-
Optimal solvent (Isopropanol)
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Filter paper to fit Büchner funnel
-
Watch glass
-
Drying oven or vacuum desiccator
Caption: The step-by-step process for bulk recrystallization.
Procedure:
-
Dissolution: Place the crude salt (5.0 g) and a magnetic stir bar into an appropriately sized Erlenmeyer flask. Add the selected solvent (Isopropanol) in portions while heating on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[15]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Quickly pour the hot solution through the filter paper. This step prevents premature crystallization in the funnel.[1]
-
Slow Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Crystal Collection: Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of the cold solvent. Swirl the crystalline slurry and pour it into the funnel. Use a spatula to transfer any remaining crystals.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any adhering mother liquor. Use a minimal amount of solvent to avoid redissolving the product.
-
Drying: Transfer the filter cake to a pre-weighed watch glass and allow it to air-dry. For faster results, place the crystals in a vacuum desiccator or a vacuum oven at a mild temperature until a constant weight is achieved.
-
Analysis: Determine the yield and assess the purity of the recrystallized product using appropriate analytical methods (e.g., melting point, HPLC, NMR).
Conclusion
The successful purification of (2R)-2-amino-2-(pyridin-3-yl)ethanol salts by recrystallization is a methodical process that relies on a deep understanding of solubility principles and a systematic approach to solvent screening. By carefully considering the physicochemical properties of the target molecule and adhering to regulatory guidelines, researchers can develop a robust and efficient purification protocol. The methods outlined in this guide provide a validated pathway from initial screening to bulk purification, enabling the consistent production of high-purity material essential for research and drug development.
References
-
ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Pharma Growth Hub. (2023). Residual Solvents and Elemental Impurities: Classification & Exposure Limits as per ICH Q3C AND Q3D. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]
-
European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]
-
Study.com. (n.d.). Why would using a binary solvent in a recrystallization experiment be more advantageous than using a single solvent?. [Link]
-
Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]
-
ICH. (2024). ICH Q3C (R9) Residual solvents. European Medicines Agency. [Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
-
Montclair State University. (n.d.). Recrystallization, filtration and melting point. [Link]
-
University of Alberta. (n.d.). RECRYSTALLISATION. [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). [Link]
-
Brainly.com. (2023). Which of the following solvent systems are not suitable for binary solvent recrystallization?. [Link]
-
Haryanto, B., et al. (2024). Effectiveness study of recrystallisation method in pharmaceutical salt production from processed salt with zero waste concept. PubMed. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
Quora. (2019). What is the theoretical background of mixed solvents recrystallization?. [Link]
-
Sciencemadness.org. (2020). Recrystallization with dual solvent system?. [Link]
-
ResearchGate. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. [Link]
-
SciSpace. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. [Link]
-
LibreTexts Chemistry. (n.d.). 18.1: Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. [Link]
-
ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective.... [Link]
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- 5. database.ich.org [database.ich.org]
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- 8. researchgate.net [researchgate.net]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. books.rsc.org [books.rsc.org]
- 11. homework.study.com [homework.study.com]
- 12. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
- 14. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
- 15. personal.tcu.edu [personal.tcu.edu]
Troubleshooting & Optimization
Technical Support Center: Extraction Optimization for (2R)-2-amino-2-(pyridin-3-yl)ethanol
Topic: Optimization of pH conditions for extraction of (2R)-2-amino-2-(pyridin-3-yl)ethanol Content Type: Technical Support Center Guide
Executive Summary
This guide addresses the isolation challenges of (2R)-2-amino-2-(pyridin-3-yl)ethanol , a polar, amphoteric intermediate often used in kinase inhibitor and beta-3 adrenergic receptor agonist synthesis (e.g., Mirabegron fragments).[1] Due to its low LogP (predicted ~ -0.[1]3) and dual basic centers (pyridine nitrogen and primary amine), standard extraction protocols frequently result in low recovery or emulsion formation. This guide provides a pKa-driven optimization strategy to maximize mass balance and purity.
Part 1: Diagnostic & Strategy (The "Why")[1]
Q1: Why is my recovery so low even when using Dichloromethane (DCM)?
A: The root cause is likely incomplete deprotonation combined with the molecule's intrinsic hydrophilicity .
(2R)-2-amino-2-(pyridin-3-yl)ethanol contains two ionizable basic groups and a polar hydroxyl group.[1] To extract it efficiently into an organic phase, you must suppress the ionization of both basic centers.
The pKa Landscape:
-
Pyridine Nitrogen (pKa ~5.2): Below pH 5.2, this ring is protonated.
-
Primary Amine (pKa ~9.1): Below pH 9.1, the amine is protonated (
).
The Trap: Many researchers adjust the pH to ~8-9 (neutralizing the pyridine), assuming the molecule is now "neutral."[1] However, at pH 9, the primary amine remains significantly protonated (
The Solution: You must drive the pH to > 11.5 (ideally 12.0–12.5) to ensure the primary amine is fully deprotonated (
Visualizing the Species Distribution
The following diagram illustrates the dominant chemical species at varying pH levels.
Caption: Figure 1: To achieve organic solubility, the pH must exceed the pKa of the primary amine (~9.[1]1) by at least 2 units.
Part 2: Protocol Optimization (The "How")
Q2: What is the optimized workflow for extracting this specific amino-alcohol?
A: We recommend a "Salt-Assisted Polar Extraction" protocol.[1] Pure lipophilic solvents like Hexane or Ether will fail. Even pure DCM or Ethyl Acetate (EtOAc) may yield poor recovery due to the compound's partition coefficient favoring water.
Recommended Solvent System:
-
Primary Choice: Dichloromethane (DCM) : Isopropyl Alcohol (IPA) [Ratio 9:1 or 4:1][1]
-
Alternative: Chloroform : IPA [3:1][1]
-
Note: The addition of IPA increases the polarity of the organic phase, improving the extraction of the polar amino-alcohol.[1]
Step-by-Step Protocol:
-
Quench & Cool: Cool the reaction mixture to 0–5°C. Quench with water if necessary.
-
Acidic Wash (Optional but Recommended):
-
Adjust pH to ~2.0 using 1N HCl.
-
Wash with DCM (removes non-basic impurities). Discard organic layer.
-
-
Basification (Critical Step):
-
Salting Out:
-
Extraction:
-
Extract with DCM:IPA (9:1) (3 x Volume of aqueous layer).
-
Do not shake vigorously; invert gently to avoid emulsions.
-
-
Drying:
Workflow Diagram
Caption: Figure 2: The workflow prioritizes pH adjustment and ionic strength manipulation to force the polar molecule into the organic phase.
Part 3: Troubleshooting (The "Fix")
Q3: I have a persistent emulsion. How do I break it?
A: Emulsions are common at high pH with amino-alcohols due to their surfactant-like properties (polar head, lipophilic tail).[1]
Troubleshooting Matrix:
| Method | Procedure | Mechanism |
| Filtration | Filter the entire emulsion through a pad of Celite® or glass wool.[1] | Physically breaks the interfacial tension bubbles. |
| Brine Addition | Add more solid NaCl or saturated brine. | Increases density difference and ionic strength. |
| Co-Solvent | Add a small amount of Methanol (MeOH) or IPA (2-5%).[1] | Reduces surface tension (Note: May increase water solubility of product). |
| Time/Gravity | Allow to stand for >1 hour or use centrifugation. | Physical separation.[3] |
Q4: My purity is good, but yield is <50%. Where is the product?
A: If the product is not decomposing, it is likely remaining in the aqueous phase.
Validation Test:
-
Take a 1 mL aliquot of the "extracted" aqueous waste.
-
Evaporate it to dryness.
-
Run an NMR or LC-MS on the residue.[1]
-
Result: If you see your product, your partition coefficient (
) is too low.
Corrective Actions:
-
Switch Solvent: Move to Chloroform:IPA (3:1) . Chloroform is a better hydrogen-bond donor than DCM and often extracts amino-alcohols better.[1]
-
Continuous Extraction: For scale-up (>10g), use a continuous liquid-liquid extractor (e.g., Kutscher-Steudel) for 12–24 hours.[1]
-
Resin Purification: Skip liquid extraction. Load the aqueous solution (pH 7) onto a Diaion™ HP-20 or Amberlite™ XAD-4 resin column.[1] Wash with water (to remove salts), then elute product with MeOH or Acetone.
Q5: Can I use Ethyl Acetate (EtOAc) instead of chlorinated solvents?
A: Generally, no . While EtOAc is greener, it is often insufficient for highly polar amino-pyridines.[1] The product's high water solubility means EtOAc (which dissolves ~3% water) often fails to pull the molecule out of the aqueous phase effectively. If you must avoid chlorinated solvents, try n-Butanol or 2-MeTHF , but expect lower recovery or the need for more extractions.[1]
References
-
PubChem. (2025). Compound Summary: 2-[(pyridin-3-ylmethyl)-amino]-ethanol.[1][6] National Library of Medicine. Retrieved from [Link]
-
Needham, T. E. (1970).[7] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved from [Link][1]
-
Reich, H. J. (2001). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Standard reference for organic pKa values).
Sources
- 1. 160821-26-1|(R)-2-Amino-2-(pyridin-2-yl)ethanol|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2-[(pyridin-3-ylmethyl)-amino]-ethanol (C8H12N2O) [pubchemlite.lcsb.uni.lu]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
Purification techniques for separating (2R) and (2S) isomers of pyridyl ethanolamines
Welcome to the Advanced Separation Technologies Help Desk. Ticket ID: PYR-ETH-SEP-001 Subject: Troubleshooting & Method Development for Pyridyl Ethanolamine Isomers Assigned Specialist: Senior Application Scientist
Executive Summary: The "Double Basicity" Challenge
Pyridyl ethanolamines present a unique purification challenge compared to standard phenyl ethanolamines. The molecule contains two basic nitrogen centers :
-
The Aliphatic Amine: Highly basic (
). -
The Pyridine Ring: Weakly basic (
) but highly polar and capable of interactions.
Impact on Separation:
-
In Chromatography: The dual basicity leads to severe peak tailing on silica-based columns due to interactions with residual silanols.
-
In Crystallization: The presence of two basic sites complicates salt formation; you must carefully control stoichiometry to ensure you are forming the mono-salt at the aliphatic amine rather than a mixed species.
Module 1: Chiral HPLC & SFC (Analytical to Prep Scale)
Core Protocol: Polysaccharide Phases
For 90% of pyridyl ethanolamine separations, polysaccharide-based chiral stationary phases (CSPs) are the gold standard due to their broad selectivity and loading capacity.
Recommended Column Screening Set
| Column Code | Chiral Selector | Interaction Mode |
| CSP-1 (OD-H) | Cellulose tris(3,5-dimethylphenylcarbamate) | H-bonding, |
| CSP-2 (AD-H) | Amylose tris(3,5-dimethylphenylcarbamate) | H-bonding, Inclusion complex |
| CSP-3 (IC) | Cellulose tris(3,5-dichlorophenylcarbamate) | Immobilized (robust solvent tolerance) |
Troubleshooting Guide: HPLC/SFC
Q1: My peaks are tailing severely (
Root Cause: The aliphatic amine is interacting with acidic silanols on the silica support. Solution:
Add Base: You must use a basic additive. Standard is 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) in the mobile phase.
Increase Concentration: For stubborn pyridyl compounds, increase DEA to 0.2% .
Switch to SFC: Supercritical Fluid Chromatography (SFC) uses
(acidic), which naturally suppresses silanol activity, though an amine additive (0.1% DEA in MeOH co-solvent) is still recommended to sharpen peaks.
Q2: I need to scale up, but the compound isn't soluble in Hexane/IPA.
Root Cause: Pyridyl ethanolamines are polar. Solution:
Immobilized Phases (CSP-3/IC): Use immobilized columns that tolerate "forbidden" solvents. You can run Dichloromethane (DCM)/Methanol/DEA or Ethyl Acetate/Heptane/DEA .
Polar Ionic Mode: Use Methanol/Acetonitrile with 0.1% DEA and 0.1% Acetic Acid (forming a volatile salt in situ) on an immobilized column.
Q3: The retention times are shifting between runs.
Root Cause: Amine adsorption on the column "memory effect" or unstable mobile phase pH. Solution:
Dedicate a specific column to basic amines.
Equilibrate with the basic mobile phase for at least 20 column volumes before the first injection.
Ensure the column temperature is strictly controlled (e.g., 25°C or 30°C), as temperature dramatically affects chiral recognition mechanisms.
Module 2: Diastereomeric Salt Crystallization (Bulk Scale)
Core Protocol: The "Pasteur" Method
For multi-gram to kilogram scales, chromatography is expensive. Classical resolution via diastereomeric salt formation is the preferred route.
Preferred Resolving Agents:
-
L-(+)-Tartaric Acid (or D-(-)-Tartaric Acid)
-
Di-p-toluoyl-L-tartaric acid (structurally larger, often crystallizes better with aromatics)
-
(R)-(-)-Mandelic Acid
Troubleshooting Guide: Crystallization
Q4: I added the acid, but no crystals formed (even after cooling).
Root Cause: The salt is too soluble, or the system is in a metastable supersaturated state (oiling out). Solution:
Solvent Switch: If using Ethanol, switch to Isopropanol (IPA) or IPA/Acetone (less polar).
The "Scratch" & Seed: Scratch the inner glass surface with a glass rod to create nucleation sites. If you have any solid from a small-scale trial, use it as a seed.
Stoichiometry Check: Ensure you are using 0.5 to 1.0 equivalents of acid. For pyridyl ethanolamines, targeting the monotartrate (1:1 ratio with the aliphatic amine) is usually more stable than forcing protonation of the pyridine.
Q5: The precipitate is an oil ("Oiling Out"), not a crystal.
Root Cause: The melting point of the solvated salt is lower than the boiling point of the solvent, or impurities are preventing lattice formation. Solution:
Re-heat and dilute: Dissolve the oil by heating and adding 10-20% more solvent. Cool very slowly (1°C/min).
Change Counter-ion: If Tartaric acid oils out, switch to Mandelic acid . The aromatic ring in Mandelic acid can
-stack with the pyridine ring, potentially aiding lattice rigidity.
Q6: I got crystals, but the enantiomeric excess (ee) is low (< 50%).
Root Cause: Eutectic formation or simple entrapment of the mother liquor. Solution:
Recrystallization: Do not discard! Recrystallize the solid from the same solvent system. The ee usually jumps significantly (e.g., 40%
90%) in the second pass.The "Pope-Peachy" Method: Use 0.5 eq of the chiral acid and 0.5 eq of an achiral mineral acid (HCl) to force the "wrong" enantiomer to stay in solution as the hydrochloride salt, while the "right" enantiomer precipitates as the chiral salt.
Module 3: Enzymatic Kinetic Resolution (The "Plan B")
If separation fails, use Biocatalysis .
-
Enzyme: Candida antarctica Lipase B (CAL-B) (immobilized, e.g., Novozym 435).[1]
-
Reaction: Selective O-acetylation.
-
Workflow:
-
Dissolve racemate in MTBE or Toluene .
-
Add Vinyl Acetate (acyl donor) and CAL-B.
-
The enzyme will acetylate the (R)-isomer (typically) much faster than the (S)-isomer.
-
Result: (R)-Acetate + (S)-Alcohol.[2][3][4][5] These are chemically distinct and easily separable by standard flash chromatography (silica gel).
-
Visual Workflows
Figure 1: Method Selection Decision Matrix
Caption: Decision matrix for selecting the optimal purification route based on scale and experimental outcomes.
Figure 2: Crystallization Optimization Loop
Caption: Iterative workflow for troubleshooting crystallization issues (oiling out or lack of precipitation).
References
-
Perrin, S. R., & Pirkle, W. H. (1990). Commercial Chiral Stationary Phases for HPLC. In Chiral Separations by Liquid Chromatography. ACS Symposium Series.
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for Tartaric/Mandelic acid protocols).
-
Ghanem, A. (2011). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron: Asymmetry, 22(20-22). (Reference for CAL-B kinetic resolution).
-
Dong, C., et al. (2012). Separation of Enantiomers of Chiral Basic Drugs on Polysaccharide-Based Chiral Stationary Phases. Journal of Chromatography A.
-
Saigo, K., et al. (1987). Optical Resolution of Amino Alcohols by Diastereomeric Salt Formation. Bulletin of the Chemical Society of Japan.
Sources
- 1. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of (2R)-2-amino-2-(pyridin-3-yl)ethanol in Non-Polar Solvents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing solubility bottlenecks with (2R)-2-amino-2-(pyridin-3-yl)ethanol. Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, and self-validating experimental protocols to overcome these challenges.
Diagnostic Decision Tree
Caption: Decision matrix for overcoming amino-alcohol solubility challenges.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why is (2R)-2-amino-2-(pyridin-3-yl)ethanol nearly insoluble in non-polar solvents like hexane, heptane, or toluene? A: The insolubility is driven by the molecule's high polarity and its ability to form a rigid intermolecular hydrogen-bonding network. The compound possesses three highly polar functional groups: a primary amine (-NH₂), a primary alcohol (-OH), and a pyridine nitrogen. These groups act as both strong hydrogen bond donors and acceptors, creating an energetically favorable crystal lattice[1]. In non-polar solvents, which only offer weak London dispersion forces, the energetic cost of breaking this self-associated lattice is too high, resulting in strict insolubility[1]. As a general rule,[1].
Q2: I cannot chemically modify the compound, but I need it dissolved in a non-polar dominant phase. What is the best approach? A: You must bridge the dielectric gap between the polar solute and the non-polar solvent. Using a miscible co-solvent system is the most thermodynamically favorable approach. Small amounts of polar aprotic or protic solvents can disrupt the hydrogen bonding of the amino-alcohol without completely altering the bulk non-polar nature of the primary solvent[2].
Table 1: Recommended Co-Solvent Systems for Amino-Alcohols in Non-Polar Media
| Primary Solvent | Recommended Co-Solvent | Volume Ratio (Non-Polar:Polar) | Mechanism of Solubilization |
|---|---|---|---|
| Toluene | THF or 1,4-Dioxane | 9:1 to 8:2 | Disrupts H-bonding via ether oxygen acting as a strong H-bond acceptor. |
| Hexane | Isopropanol (IPA) | 95:5 | Provides amphiphilic bridging; the hydrocarbon tail solvates in hexane while the -OH disrupts the solute's lattice. |
| Dichloromethane | Methanol | 9:1 | Strong H-bond disruption; highly effective for zwitterionic or highly polar amino-alcohols. |
Q3: I am formulating this compound for lipid-based drug delivery. How can I force it into a lipidic/non-polar vehicle? A: For formulation, converting the highly polar free base into a "lipophilic salt" is the most effective strategy. By pairing the basic amine (or pyridine) with a bulky, lipophilic anionic counterion (such as docusate, decylsulfate, or oleate), you depress the melting point and mask the polar charge behind a massive hydrophobic shield[3]. This approach can without covalently altering the active pharmaceutical ingredient (API)[3][4].
Q4: I am performing a multi-step organic synthesis in toluene. How can I temporarily solubilize the compound? A: Transient protection is the gold standard for synthetic workflows. By masking the primary amine with a tert-butyloxycarbonyl (Boc) group and the primary alcohol with a tert-butyldimethylsilyl (TBS) group, you eliminate the primary hydrogen-bond donors. This drastically lowers the polarity and renders the molecule highly soluble in non-polar solvents.
Caption: Stepwise masking of polar functional groups to enable non-polar solubility.
Step-by-Step Methodologies
Protocol A: Synthesis of a Lipophilic Salt (Docusate) for Lipid/Non-Polar Solubility Causality & Validation: This protocol utilizes a biphasic ion-pairing mechanism. The protonated amino-alcohol is highly water-soluble, but upon pairing with the lipophilic docusate anion, the resulting neutral salt pair becomes highly hydrophobic. The system is self-validating: successful salt formation is visually confirmed when the compound entirely migrates from the aqueous phase into the organic phase[4].
-
Protonation: Dissolve (2R)-2-amino-2-(pyridin-3-yl)ethanol (1.0 eq) in a minimal volume of 0.1 M HCl to protonate the primary amine (and partially the pyridine ring), forming an aqueous solution.
-
Counterion Preparation: In a separate vessel, dissolve sodium docusate (1.05 eq) in dichloromethane (DCM).
-
Biphasic Ion-Pairing: Combine the aqueous API solution and the organic docusate solution to create a biphasic mixture. Stir vigorously at room temperature for 2 hours.
-
Phase Separation (Validation Step): Stop stirring and allow the layers to separate. The migration of the API into the lower DCM layer indicates successful lipophilic salt formation.
-
Purification: Isolate the organic (DCM) layer. Wash it twice with distilled water to remove residual NaCl byproducts, then dry over anhydrous Na₂SO₄.
-
Isolation: Evaporate the DCM under reduced pressure to yield the lipophilic salt as a viscous oil or low-melting solid, ready for lipid formulation[4].
Protocol B: Transient Protection (Boc/TBS) for Non-Polar Reactions Causality & Validation: Masking the -NH₂ and -OH groups removes the molecule's ability to act as a hydrogen bond donor, collapsing its rigid crystal lattice and allowing solvation by non-polar solvents via London dispersion forces.
-
N-Boc Protection (Amine Masking):
-
Dissolve the amino-alcohol in THF. Add 1.2 eq of triethylamine (TEA) to act as an acid scavenger.
-
Slowly add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature for 4 hours.
-
Validation: Perform Thin-Layer Chromatography (TLC). Stain with Ninhydrin; the disappearance of a purple/pink spot confirms complete consumption of the primary amine.
-
-
O-TBS Protection (Alcohol Masking):
-
Concentrate the reaction mixture under reduced pressure and redissolve the crude N-Boc intermediate in anhydrous DMF.
-
Add 1.5 eq of Imidazole (acts as a nucleophilic catalyst and base), followed by 1.2 eq of tert-Butyldimethylsilyl chloride (TBS-Cl). Stir overnight at room temperature.
-
-
Non-Polar Extraction (Validation Step):
-
Quench the reaction with water and extract with pure hexane.
-
Causality: Because the polar groups are now masked by bulky, hydrophobic tert-butyl and silyl groups, the molecule will seamlessly partition into the hexane layer, validating the success of the solubility enhancement.
-
-
Isolation: Wash the hexane layer with brine, dry over Na₂SO₄, and concentrate to yield the fully protected, non-polar-soluble intermediate.
References
-
Physical properties of organic compounds. Chemistry LibreTexts. Available at:[Link]
-
LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery. Drug Development & Delivery (2016). Available at:[Link]
-
A Lipophilic Salt Form to Enhance the Lipid Solubility and Certain Biopharmaceutical Properties of Lapatinib. Molecular Pharmaceutics, PubMed (2024). Available at: [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island (1970). Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery [drug-dev.com]
- 4. A Lipophilic Salt Form to Enhance the Lipid Solubility and Certain Biopharmaceutical Properties of Lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up challenges for (2R)-2-amino-2-(pyridin-3-yl)ethanol production
Here is the Technical Support Guide for the scale-up of (2R)-2-amino-2-(pyridin-3-yl)ethanol .
Topic: Scale-Up Challenges & Troubleshooting
Doc ID: TS-PYR-003 | Version: 2.1 | Audience: Process Chemists & scale-up Engineers[1]
Executive Summary & Molecule Profile
The Molecule: (2R)-2-amino-2-(pyridin-3-yl)ethanol is a chiral pyridylglycinol analog.[1] Unlike the more common phenylethanolamines (e.g., Mirabegron intermediates where the alcohol is benzylic), this molecule features a primary alcohol and a chiral amine attached directly to the pyridine ring.
The Scale-Up Challenge: Production at scale (>100g to kg) presents three distinct "killer" variables:
-
The "Sticky" Product: The molecule is highly water-soluble (LogP ≈ -0.8), making traditional organic extraction (DCM/EtOAc) inefficient.[1]
-
Boron Complexation: The standard reduction route (Amino Acid
Alcohol) forms stable amine-borane complexes that mimic product loss if not rigorously hydrolyzed.[1] -
Racemization Risk: The electron-withdrawing pyridine ring increases the acidity of the
-proton, making the chiral center sensitive to base-catalyzed racemization.[1]
Synthesis Module: The Reduction Route
Recommended Route: Chemical reduction of (R)-2-amino-2-(pyridin-3-yl)acetic acid (CAS: 59966-29-9).[1] Why this route? It leverages the commercially available chiral pool (or enzymatically resolved amino acid) and avoids the high pressure/catalyst poisoning issues of asymmetric hydrogenation of pyridyl ketones.
Standard Operating Procedure (SOP): NaBH₄/I₂ Reduction
Step 1: Activation Suspend (R)-amino acid in anhydrous THF (0.5 M).[1] Add NaBH₄ (2.5 equiv).[1] Cool to 0°C.
-
Critical: Add Iodine (I₂) (1.0 equiv) in THF dropwise.[1]
-
Mechanism:[1][2][3][4][5][6] Generates Borane (BH₃) in situ.
Step 2: Reduction Reflux for 12–18 hours.[1] The solution should turn colorless as I₂ is consumed.
Step 3: The "Hidden" Step (Boron Hydrolysis)
-
The Trap: Upon cooling, the product exists as a stable Amine-Borane complex . It is NOT free amino alcohol.
-
The Fix: Carefully add MeOH to quench excess hydride. Then, add 6M KOH or 6M HCl and REFLUX for 2-4 hours .
-
Note: Without this reflux, the B-N bond will not break, and you will lose the product to the aqueous waste.
-
Troubleshooting Synthesis
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Stable Boron-Amine complex not broken.[1] | Extend Hydrolysis: Reflux the crude reaction mixture with 6M HCl or KOH for an additional 4 hours. |
| Racemization (ee < 95%) | Base-catalyzed proton abstraction.[1] | Check pH: If using KOH for hydrolysis, ensure temperature <80°C or switch to Acidic Hydrolysis (HCl) which protects the amine as a salt. |
| Incomplete Conversion | Moisture in THF; Old NaBH₄. | Reagent Check: Borane is water-sensitive.[1] Ensure THF is <50 ppm H₂O.[1] Use fresh NaBH₄. |
| Violent Exotherm | Iodine addition too fast.[1] | Dosing Control: Iodine addition generates H₂ gas.[1] Use a dosing pump and maintain T < 10°C during addition. |
Downstream Processing (DSP): Isolation Logic
The most frequent support ticket involves: "I cannot extract my product from the aqueous layer."
The Problem: Solubility
The pyridine nitrogen, the primary amine, and the alcohol group create a molecule that loves water. Partition coefficients into DCM or EtOAc are negligible.[1]
The Solution: Ion Exchange Chromatography
Do not rely on liquid-liquid extraction (LLE).[1] Use a "Catch and Release" strategy.
Protocol: Cation Exchange Isolation
-
Load: Acidify the crude aqueous mixture (pH 2-3). Load onto a column of Strongly Acidic Cation Exchange Resin (e.g., Dowex 50W or Amberlite IR-120) in H+ form.[1]
-
Action: The amino alcohol binds tightly to the resin; salts (Boron, Na, I) pass through.
-
-
Wash: Flush column with 5-10 column volumes (CV) of deionized water to remove all inorganic salts.[1]
-
Elute: Release the product using 2M Ammonia (NH₄OH) or 1M Triethylamine in water/methanol.[1]
-
Observation: Product elutes as the pH front moves through the column.
-
-
Finish: Concentrate the ammoniacal fractions. The excess ammonia evaporates, leaving the free base amino alcohol.
DSP Decision Matrix
Figure 1: Downstream Processing Decision Tree for water-soluble amino alcohols.
Quality Control & Analytical Methods
Chiral HPLC Method
Standard C18 columns will not retain this polar molecule.[1][7] Use Crown Ether or Zwitterionic phases.[1]
-
Column: Crownpak CR(+) or Chiralpak ZWIX(+).[1]
-
Mobile Phase: Perchloric acid (pH 1.[1]5) or Methanol/Acetonitrile with 50mM Formic Acid/DEA.[1]
-
Detection: UV @ 260 nm (Pyridine absorption).[1]
-
Sample Prep: Dissolve in mobile phase. Do NOT use pure acetonitrile (solubility issues).[1]
Racemization Check
If the ee drops below 98%:
-
Check Hydrolysis Temp: Did you reflux in base (KOH) for too long? Switch to Acidic Hydrolysis.
-
Check Starting Material: The amino acid precursor (Phenylglycine analogs) can racemize in storage if damp.[1] Verify precursor ee before starting.[1]
Frequently Asked Questions (FAQ)
Q: Can I use Lithium Aluminum Hydride (LAH) instead of NaBH₄/I₂? A: Yes, but with caution. LAH is more hazardous at scale.[1] Furthermore, the aluminum salts formed during the quench form a "gel" that traps the sticky amino alcohol, reducing isolated yield significantly. The Borane route (NaBH₄/I₂) is preferred because Boron salts are water-soluble and easier to wash away during Ion Exchange.[1]
Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily.[1] (2R)-2-amino-2-(pyridin-3-yl)ethanol is often a low-melting solid or viscous oil due to hydrogen bonding.[1]
-
Tip: Try forming the Dihydrochloride salt . Dissolve the oil in EtOH, add 2M HCl in ether. The salt is usually a stable, crystalline solid that is non-hygroscopic and easier to handle.
Q: Why do I see a "double peak" in my NMR? A: If you isolated the free base, you might be seeing Rotamers (if N-protected) or, more likely, Boron contamination .[1] If you see broad peaks around 2-3 ppm, your Boron-Nitrogen complex was not fully hydrolyzed.[1] Repeat the acid reflux step.
References
-
McKennon, M. J., et al. (1993).[1][8] "A convenient reduction of amino acids to amino alcohols." The Journal of Organic Chemistry, 58(13), 3568-3571. Link[1]
- Core protocol for NaBH4/I2 reduction of amino acids.
-
BenchChem Technical Support. (2025). "Purification of Crude 2-Amino-2-(pyridin-3-yl)acetonitrile and related Amino Alcohols." Link[1]
-
Source for silica deactivation and handling pyridine polarity.[1]
-
-
Kanth, J. V. B., & Periasamy, M. (1991). "Selective reduction of carboxylic acids into alcohols using NaBH4 and I2." The Journal of Organic Chemistry, 56(20), 5964-5965. Link[1]
- Foundational chemistry for the borane gener
-
Sigma-Aldrich/Merck. "Ion Exchange Chromatography: A Guide to Resin Selection."[1] Link
- Reference for selecting Dowex 50W for amino alcohol capture.
-
Yamada, S., et al. (1982).[1][9] "Method for the Racemization of Optically Active Amino Acids."[9] Journal of Organic Chemistry. Link[1]
- Discusses the lability of the alpha-proton in phenyl/pyridyl glycine analogs.
Sources
- 1. 2-Amino-2-(pyridin-2-YL)acetic acid | C7H8N2O2 | CID 4226387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. med.unc.edu [med.unc.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. diaion.com [diaion.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. sciencemadness.org [sciencemadness.org]
Validation & Comparative
Comparative Guide: Chiral HPLC Methods for (2R)-2-Amino-2-(pyridin-3-yl)ethanol Purity Analysis
Executive Summary & Analyte Profile
The determination of enantiomeric purity for (2R)-2-amino-2-(pyridin-3-yl)ethanol is a critical quality attribute (CQA) in the synthesis of beta-adrenergic receptor agonists and novel chiral ligands. This analyte presents a dual separation challenge:
-
Structural Basicity: The presence of both a primary aliphatic amine and a pyridine ring creates significant potential for silanol interaction, leading to peak tailing.
-
Polarity: The vicinal amino-alcohol motif is highly polar, requiring careful mobile phase selection to ensure retention and resolution.
This guide compares three distinct chromatographic approaches. While legacy methods often rely on derivatization, modern immobilized stationary phases offer superior direct analysis capabilities.
Analyte Properties[1][2][3][4][5][6][7][8][9][10][11]
-
Structure: Pyridine ring attached to the chiral center (C2), which also bears a primary amine and a hydroxymethyl group.
-
pKa: ~5.2 (Pyridine N), ~9.1 (Primary Amine).
-
Detection: UV at 254 nm (Pyridine π-π* transition) or 260 nm.
Comparative Analysis of Separation Strategies
The following table summarizes the three primary methodologies recommended for this separation.
| Feature | Method A: Immobilized Polysaccharide | Method B: Crown Ether (Ligand Exchange) | Method C: Polar Ionic Mode (Antibiotic) |
| Column Type | Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized) | Chiral Crown Ether (18-Crown-6 derivative) | Teicoplanin (Macrocyclic Antibiotic) |
| Commercial Ex. | CHIRALPAK® IA / IG | CROWNPAK® CR-I(+) | CHIROBIOTIC® T |
| Separation Mode | Normal Phase / Polar Organic | Reversed Phase (Acidic) | Polar Ionic Mode |
| Mechanism | H-bonding, π-π interactions, Steric inclusion | Host-Guest complexation (Ammonium ion) | Inclusion, H-bonding, Ionic interaction |
| Resolution ( | High (> 3.0 typical) | Very High (> 5.0 typical) | Moderate (1.5 - 2.5) |
| Robustness | Excellent (Solvent versatile) | Low (Temperature sensitive) | High |
| Throughput | High (10-15 min run) | Low (Long retention times) | Medium |
| Recommendation | Primary Choice (QC/Process) | Orthogonal Verification | LC-MS Compatible |
Detailed Experimental Protocols
Method A: The "Gold Standard" (Immobilized Polysaccharide)
Rationale: Immobilized phases (specifically CHIRALPAK IA) allow for the use of non-standard solvents like dichloromethane or ethyl acetate if solubility is an issue, but more importantly, they are robust against the basic modifiers required to suppress the pyridine tailing.
-
Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized on 5µm silica), 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA)
-
Ratio: 80 : 20 : 0.1 (v/v/v)[1]
-
-
Flow Rate: 1.0 mL/min[2]
-
Temperature: 25°C
-
Detection: UV @ 254 nm[2]
-
Sample Diluent: Ethanol (1 mg/mL)
Critical Success Factor: The 0.1% DEA is non-negotiable. It masks residual silanols and ensures the pyridine ring remains unprotonated, sharpening the peak shape. If tailing persists, switch to CHIRALPAK IG (Amylose tris(3-chloro-5-methylphenylcarbamate)), which often shows superior selectivity for pyridyl-containing amines.
Method B: The "Specific" Approach (Crown Ether)
Rationale: Crown ethers form a specific host-guest complex with primary ammonium ions (
-
Column: CROWNPAK® CR-I(+) (5µm), 150 x 4.0 mm.
-
Mobile Phase: Perchloric Acid (HClO4) aqueous solution (pH 1.5 to 2.0) / Methanol[3]
-
Ratio: 90 : 10 (v/v)
-
-
Flow Rate: 0.5 mL/min (Note lower flow rate to prevent overpressure and improve mass transfer).
-
Temperature: 10°C - 25°C (Lower temperature dramatically increases resolution on crown ethers).
-
Detection: UV @ 254 nm[2]
Warning: The pyridine ring will be protonated at pH 2.0. While the crown ether targets the ammonium group, the doubly charged species may elute quickly. Ensure the mobile phase has sufficient ionic strength. Do not use this method with LC-MS due to non-volatile perchloric acid.
Method C: LC-MS Compatible (Teicoplanin)
Rationale: For pharmacokinetic studies or impurity profiling where MS detection is required, the Teicoplanin phase offers a volatile mobile phase compatibility.
-
Column: CHIROBIOTIC® T (Teicoplanin bonded), 250 x 4.6 mm.
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine[4]
-
Ratio: 100 : 0.1 : 0.1 (v/v/v) (Polar Ionic Mode)
-
-
Flow Rate: 1.0 mL/min[2]
-
Detection: MS (ESI+) or UV @ 260 nm
Method Development Logic & Visualization
The following decision tree illustrates the logical flow for selecting and optimizing the method for this specific pyridyl-amino alcohol.
Figure 1: Decision matrix for method selection based on detection requirements and separation challenges.
Validation & System Suitability
To ensure the method is "self-validating" (Trustworthiness), the following system suitability criteria must be met before every sample set:
-
Resolution (
): NLT (Not Less Than) 2.0 between the (2R) and (2S) enantiomers. -
Tailing Factor (
): NMT (Not More Than) 1.5 for the major peak. (Crucial due to pyridine moiety). -
Signal-to-Noise (S/N): NLT 10 for the minor enantiomer at the reporting threshold (0.1%).
Preparation of Racemic Standard: If a commercial racemate is unavailable, mix equal parts of the (2R) target and the (2S) isomer. Alternatively, perform a micro-scale reduction of the corresponding ketone (2-amino-2-(pyridin-3-yl)ethanone) using NaBH4 to generate the racemate in-situ for retention time confirmation.
References
-
Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, and IJ Columns. Daicel Corporation.
-
Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A.
-
Sigma-Aldrich (Supelco). (2022). Chirobiotic™ Handbook: A Guide to Using Macrocyclic Glycopeptide Bonded Phases.
-
BenchChem. (2025).[2] A Comparative Guide to the Characterization of 2-Amino-2-(pyridin-3-yl)acetonitrile and Derivatives.
-
Vertex AI Search. (2023). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Yakhak Hoeji.
Sources
1H and 13C NMR spectral analysis of (2R)-2-amino-2-(pyridin-3-yl)ethanol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (2R)-2-amino-2-(pyridin-3-yl)ethanol
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2R)-2-amino-2-(pyridin-3-yl)ethanol. As a crucial chiral building block in pharmaceutical and materials science, unambiguous structural confirmation is paramount. This document serves as an authoritative resource for researchers, scientists, and drug development professionals, offering predictive data based on established principles, a comparative analysis with a structurally similar analog, and detailed experimental protocols for empirical data acquisition.
Introduction and Rationale
(2R)-2-amino-2-(pyridin-3-yl)ethanol is a chiral amino alcohol featuring a pyridine ring. This combination of functionalities makes it a valuable synthon in medicinal chemistry. The precise arrangement of its atoms, particularly its stereochemistry, can be definitively established using NMR spectroscopy. A thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and final product verification.
Due to a lack of publicly available experimental spectra for this specific molecule, this guide synthesizes predictive data based on the known chemical shifts of related structural fragments and provides a comparative framework against the well-characterized analog, (R)-2-amino-2-phenylethanol. The choice of the phenyl analog for comparison is deliberate; it allows for a direct evaluation of the electronic effects of the nitrogen heteroatom in the pyridine ring on the local chemical environment of nearby protons and carbons.
Molecular Structure and Atom Numbering for NMR Assignment
A standardized numbering system is critical for unambiguous spectral assignment. The following diagram illustrates the molecular structure of (2R)-2-amino-2-(pyridin-3-yl)ethanol with the conventional numbering used throughout this guide.
Caption: Molecular structure with atom numbering for NMR assignments.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show distinct signals for the pyridine ring protons, the chiral methine proton (Hα), the methylene protons (Hβ), and the exchangeable amino (NH₂) and hydroxyl (OH) protons. The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J). Predictions are based on typical values for substituted pyridines and ethanolamines.
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |
| H-2' | ~8.55 | d (doublet) | ~2.0 | Most deshielded due to proximity to nitrogen. |
| H-6' | ~8.45 | dd (doublet of doublets) | ~4.8, 1.5 | Coupled to H-5' and H-4'. |
| H-4' | ~7.70 | dt (doublet of triplets) | ~8.0, 2.0 | Coupled to H-5' and H-2'/H-6'. |
| H-5' | ~7.30 | dd (doublet of doublets) | ~8.0, 4.8 | Coupled to H-4' and H-6'. |
| Hα | ~4.10 | dd (doublet of doublets) | ~8.0, 4.0 | Chiral center, coupled to the two diastereotopic Hβ protons. |
| Hβ (diastereotopic) | ~3.65 | dd (doublet of doublets) | ~11.0, 4.0 | Diastereotopic due to adjacent chiral center. Coupled to Hα and Hβ'. |
| Hβ' (diastereotopic) | ~3.55 | dd (doublet of doublets) | ~11.0, 8.0 | Coupled to Hα and Hβ. |
| -NH₂ / -OH | Variable (2.0 - 5.0) | br s (broad singlet) | N/A | Chemical shift is concentration and solvent dependent; will exchange with D₂O. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework. The pyridine carbons are expected in the aromatic region, with the carbons adjacent to the nitrogen appearing most downfield.
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Notes |
| C-2' | ~149.0 | Deshielded by adjacent nitrogen. |
| C-6' | ~148.5 | Deshielded by adjacent nitrogen. |
| C-4' | ~135.0 | |
| C-3' | ~134.0 | Quaternary carbon attached to the side chain. |
| C-5' | ~123.5 | |
| Cα | ~59.0 | Carbon bearing the amino group. |
| Cβ | ~67.0 | Carbon bearing the hydroxyl group. |
Comparative Analysis: Pyridin-3-yl vs. Phenyl Analog
To ground these predictions, we compare them to the experimental data for the structurally similar (R)-2-amino-2-phenylethanol. The primary difference is the replacement of the pyridin-3-yl group with a phenyl group. This substitution significantly alters the electronic environment and, consequently, the NMR spectrum.
| Atom | (2R)-2-amino-2-(pyridin-3-yl)ethanol (Predicted) | (R)-2-amino-2-phenylethanol (Experimental)[1] | Rationale for Difference |
| Aromatic Protons | ~7.30 - 8.55 ppm | ~7.20 - 7.40 ppm | The electron-withdrawing nitrogen atom in the pyridine ring strongly deshields the ring protons, shifting them significantly downfield compared to the protons of the benzene ring. |
| Aromatic Carbons | ~123.5 - 149.0 ppm | ~126.0 - 142.0 ppm | Pyridine carbons, especially C-2' and C-6', are more deshielded due to the electronegativity of the nitrogen atom. |
| Hα | ~4.10 ppm | ~4.00 ppm | A modest downfield shift is expected due to the overall electron-withdrawing nature of the pyridine ring compared to the phenyl ring. |
| Cα | ~59.0 ppm | ~59.5 ppm | The effect on the alpha carbon is predicted to be minimal, as it is separated from the ring by one bond. |
| Hβ / Hβ' | ~3.55 - 3.65 ppm | ~3.50 - 3.60 ppm | Minor inductive effects from the aromatic system may cause a slight downfield shift. |
| Cβ | ~67.0 ppm | ~68.0 ppm | The effect on the beta carbon is also expected to be small. |
This comparison underscores the diagnostic power of NMR. The distinct downfield shifts in the aromatic region serve as a clear fingerprint for the presence of the pyridine ring.
Experimental Protocol for NMR Data Acquisition
This section provides a robust, self-validating protocol for acquiring high-quality NMR data, based on standard laboratory practices.[2][3][4]
Caption: Standard workflow for NMR spectral analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Causality: The choice of solvent is critical. DMSO-d₆ is often preferred as it can solubilize the compound and, importantly, its residual water peak does not obscure the Hα or Hβ signals. The amino and hydroxyl protons will be visible as broad peaks. Using CD₃OD will result in the exchange of the -NH₂ and -OH protons with deuterium, causing their signals to disappear, which can be a useful diagnostic tool.
-
Accurately weigh 5-10 mg of (2R)-2-amino-2-(pyridin-3-yl)ethanol.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup and ¹H NMR Acquisition:
-
Causality: A 400 MHz (or higher field) spectrometer provides excellent signal dispersion, which is necessary to resolve the complex splitting patterns of the aromatic and aliphatic protons.[2] A 30° pulse angle (zg30) and a relaxation delay of 2 seconds ensure a good signal-to-noise ratio without saturating the signals, allowing for accurate integration.
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Tune and match the probe, and shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16 scans, 2s relaxation delay).
-
-
¹³C NMR Acquisition:
-
Causality: ¹³C has a low natural abundance, necessitating a larger number of scans (1024 or more) to achieve an adequate signal-to-noise ratio. Proton decoupling (zgpg30) is used to simplify the spectrum, yielding a single sharp peak for each unique carbon atom.
-
Set up a proton-decoupled ¹³C experiment.
-
Acquire the spectrum. This may take several minutes to hours depending on the sample concentration.
-
-
Data Processing and Analysis:
-
Causality: Proper data processing is essential for accurate interpretation. Referencing the spectrum to the known chemical shift of the residual solvent peak ensures data consistency and comparability across different experiments.[5]
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Carefully phase correct the spectra to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum. For DMSO-d₆, the residual proton peak is at ~2.50 ppm and the carbon peak is at 39.52 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.
-
Determine the chemical shifts, multiplicities, and coupling constants for all signals.
-
Conclusion
This guide provides a predictive and comparative framework for the ¹H and ¹³C NMR analysis of (2R)-2-amino-2-(pyridin-3-yl)ethanol. The key distinguishing features are the downfield-shifted aromatic signals characteristic of a 3-substituted pyridine ring. By following the detailed experimental protocol, researchers can reliably acquire and interpret the NMR spectra of this compound, ensuring its structural integrity for applications in research and development. The comparison with its phenyl analog highlights the subtle yet significant electronic effects that govern NMR chemical shifts, providing a deeper understanding of structure-property relationships.
References
-
PubChem. 2-Amino-2-phenylethanol. National Institutes of Health. [Link]
-
St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]
-
García-Calvo, O., et al. (2021). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetochemistry. [Link]
-
Umemoto, K., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]
Sources
X-ray crystallography data for absolute configuration of (2R)-2-amino-2-(pyridin-3-yl)ethanol
An Expert's Guide to the Determination of Absolute Configuration for (2R)-2-amino-2-(pyridin-3-yl)ethanol: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
In the landscape of pharmaceutical development and chiral chemistry, the unambiguous assignment of a molecule's absolute configuration is a critical, non-negotiable step. The three-dimensional arrangement of atoms in a chiral center dictates its biological activity, with enantiomers often exhibiting profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive, in-depth analysis of the methodologies available for determining the absolute configuration of the chiral amine (2R)-2-amino-2-(pyridin-3-yl)ethanol, a key structural motif in various pharmacologically active compounds.
While X-ray crystallography stands as the definitive "gold standard" for this purpose, its application is contingent on the ability to grow single crystals of suitable quality. This guide will not only detail the rigorous workflow of X-ray crystallography but also provide a comparative analysis with powerful spectroscopic alternatives, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), for instances where suitable crystals cannot be obtained. This document is intended for researchers, scientists, and drug development professionals seeking a practical, field-proven guide to navigating the challenges of stereochemical assignment.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers the most direct and unambiguous method for determining the absolute configuration of a chiral molecule. The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in a non-centrosymmetric crystal lattice. By analyzing the intensities of Friedel pairs (reflections hkl and -h-k-l), one can determine the absolute structure of the molecule. The Flack parameter is a critical value derived from this analysis; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted configuration is correct.
Experimental Workflow for X-ray Crystallography
The successful application of X-ray crystallography hinges on the initial, and often most challenging, step: growing a high-quality single crystal.
Step 1: Crystallization of (2R)-2-amino-2-(pyridin-3-yl)ethanol
-
Purification: The starting material must be of high purity (>99%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: A systematic solvent screen is crucial. A good solvent for crystallization is one in which the compound is sparingly soluble. Solvents to consider for this polar molecule include isopropanol, ethanol, methanol, acetonitrile, and water, as well as binary mixtures.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This gradual change in solvent composition can promote crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and inducing crystallization.
-
Step 2: X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.
Step 3: Structure Solution and Refinement
-
Structure Solution: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data and calculating the Flack parameter. A Flack parameter close to 0 with a small standard uncertainty confirms the (2R) configuration.
Spectroscopic Alternatives: When Crystals Are Elusive
In many real-world scenarios, obtaining single crystals suitable for X-ray diffraction is a significant bottleneck. In such cases, chiroptical spectroscopic methods, in conjunction with quantum chemical calculations, provide powerful alternatives for determining the absolute configuration in solution.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure.
Experimental Workflow for VCD
-
Conformational Search: A computational search for all low-energy conformers of the molecule is performed.
-
Quantum Chemical Calculations: For each conformer, the vibrational frequencies and VCD intensities are calculated using density functional theory (DFT).
-
Spectral Simulation: The calculated spectra of the individual conformers are Boltzmann-averaged to generate a theoretical VCD spectrum for the (R) and (S) enantiomers.
-
Experimental Measurement: The VCD spectrum of the synthesized sample is recorded on a VCD spectrometer.
-
Comparison and Assignment: The experimental spectrum is compared with the calculated spectra for the (R) and (S) enantiomers. A good match allows for the unambiguous assignment of the absolute configuration.
Electronic Circular Dichroism (ECD)
ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light. This technique is particularly useful for molecules containing chromophores. The pyridine ring in (2R)-2-amino-2-(pyridin-3-yl)ethanol acts as a suitable chromophore for ECD analysis.
Experimental Workflow for ECD
The workflow for ECD is analogous to that of VCD, with the key difference being the type of spectroscopy and the corresponding quantum chemical calculations.
-
Conformational Search: As with VCD, a thorough conformational analysis is performed.
-
Quantum Chemical Calculations: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and rotational strengths for each conformer.
-
Spectral Simulation: The calculated data are used to generate theoretical ECD spectra for the (R) and (S) enantiomers.
-
Experimental Measurement: The ECD spectrum of the sample is recorded.
-
Comparison and Assignment: The experimental ECD spectrum is compared with the simulated spectra to determine the absolute configuration.
Comparative Analysis of Methods
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Anomalous scattering of X-rays by a single crystal | Differential absorption of circularly polarized IR light in solution | Differential absorption of circularly polarized UV-Vis light in solution |
| Sample Requirement | High-quality single crystal | Solution of the compound | Solution of the compound with a chromophore |
| Ambiguity | Unambiguous and direct | Relies on computational accuracy; generally unambiguous | Relies on computational accuracy; generally unambiguous |
| Main Advantage | Definitive "gold standard" | Applicable to a wide range of molecules in solution | Highly sensitive for molecules with chromophores |
| Main Limitation | Crystal growth can be a major bottleneck | Requires access to specialized equipment and computational resources | Requires a chromophore near the stereocenter |
Methodology Workflow Diagrams
X-ray Crystallography Workflow
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Chiroptical Spectroscopy Workflow (VCD/ECD)
Caption: Generalized workflow for absolute configuration determination by VCD/ECD.
Conclusion
The determination of the absolute configuration of (2R)-2-amino-2-(pyridin-3-yl)ethanol, as with any chiral molecule, is a critical step in its chemical and pharmaceutical development. While single-crystal X-ray crystallography remains the unequivocal method for this purpose, its dependency on successful crystal growth necessitates a familiarity with powerful solution-state alternatives. Vibrational Circular Dichroism and Electronic Circular Dichroism, when coupled with robust computational analysis, provide reliable and often more accessible means of stereochemical assignment. The choice of method will ultimately depend on the physical properties of the compound and the resources available. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will empower researchers to make informed decisions and confidently assign the absolute configuration of their target molecules.
Comparative Guide: Chemical vs. Enzymatic Synthesis of (2R)-2-amino-2-(pyridin-3-yl)ethanol
Executive Summary
The synthesis of (2R)-2-amino-2-(pyridin-3-yl)ethanol (also known as (R)-3-pyridylglycinol) represents a classic challenge in pharmaceutical manufacturing: installing a chiral amine at a benzylic position adjacent to a heterocyclic ring.
This guide compares the traditional Chemical Route (Strecker Synthesis + Classical Resolution) against the modern Enzymatic Route (Asymmetric Transamination). While chemical methods remain robust for early-phase discovery, biocatalysis has emerged as the superior process for scale-up, offering fewer steps, higher atom economy, and the elimination of hazardous cyanide reagents.
Quick Comparison Matrix
| Feature | Chemical Route (Strecker + Resolution) | Enzymatic Route ( |
| Step Count | 5-6 Steps | 2 Steps (1 Biotransformation) |
| Chirality Source | External Resolution (Max 50% yield w/o recycling) | Intrinsic Enzymatic Selectivity (>99% ee) |
| Key Reagents | NaCN/KCN, LiAlH | |
| E-Factor (Waste) | High (>50 kg waste / kg product) | Low (<10 kg waste / kg product) |
| Safety Profile | High Risk (Cyanide, Pyrophoric hydrides) | Low Risk (Aqueous buffer, ambient temp) |
Structural Analysis & Retrosynthesis
The target molecule is a
-
Critical Distinction: A standard Henry Reaction (Nitroaldol) on 3-pyridinecarboxaldehyde would yield the wrong regioisomer (1-hydroxy-2-amino).
-
Target Requirement: To place the amine at the benzylic position, we must start from a precursor where the nitrogen is introduced at the carbonyl carbon (Strecker) or convert a ketone directly to an amine (Transaminase).
Visualization: Retrosynthetic Logic
Figure 1: Retrosynthetic divergence. The chemical route relies on C-C bond formation followed by functional group manipulation, while the enzymatic route utilizes direct functional group interconversion.
Route A: Chemical Synthesis (The Traditional Benchmark)
The industrial standard for decades has been the Strecker Synthesis followed by Classical Resolution . This method is reliable but inefficient due to the inherent loss of 50% of the material during resolution (unless dynamic kinetic resolution is applied, which is difficult with basic pyridines).
Detailed Protocol
Step 1: Strecker Reaction (Formation of Racemic Aminonitrile)
-
Reagents: 3-Pyridinecarboxaldehyde (1.0 eq), NaCN (1.1 eq), NH
Cl (1.2 eq). -
Solvent: Methanol/Water (1:1).
-
Procedure: Dissolve aldehyde in solvent. Add NH
Cl. Add NaCN dropwise at 0°C (Caution: HCN evolution). Stir at RT for 24h.[1] -
Workup: Extract with DCM. The product is 2-amino-2-(pyridin-3-yl)acetonitrile.[2]
Step 2: Hydrolysis to Amino Acid
-
Reagents: Conc. HCl (6M).
-
Procedure: Reflux the aminonitrile in HCl for 12h.
-
Product: (rac)-3-Pyridylglycine dihydrochloride.
Step 3: Classical Resolution
-
Resolving Agent: L-(+)-Tartaric acid.
-
Procedure: Mix racemic amino acid ester (methyl ester formed via SOCl
/MeOH) with L-tartaric acid in ethanol. -
Crystallization: Heat to reflux and cool slowly. The diastereomeric salt of the (R)-amine crystallizes out.
-
Free Basing: Treat salt with NaOH to recover (R)-3-pyridylglycine methyl ester.
-
Yield: Typically 30-40% (theoretical max 50%).
-
Step 4: Reduction to Amino Alcohol
-
Reagents: LiAlH
(2.5 eq) or NaBH /I . -
Solvent: Anhydrous THF.
-
Procedure: Add ester dropwise to LAH slurry at 0°C. Reflux 4h. Quench via Fieser method.
-
Purification: Column chromatography (DCM/MeOH/NH
).
Critique of Chemical Route
-
Safety: Handling NaCN requires rigorous safety protocols (HCN detectors, specific waste streams).
-
Waste: The resolution step discards the (S)-isomer, doubling the cost of starting materials.
-
Impurity Profile: Pyridine rings can poison hydrogenation catalysts, making alternative catalytic routes (like asymmetric hydrogenation) difficult.
Route B: Enzymatic Synthesis (The Biocatalytic Shift)
The modern approach utilizes
-
Enzyme Class: Pyridoxal-5'-phosphate (PLP) dependent transaminases.[4][5]
-
Selectivity: (R)-selective
-TAs (e.g., engineered variants from Arthrobacter sp. or Aspergillus).
Detailed Protocol
Substrate Preparation: Start with 2-hydroxy-1-(pyridin-3-yl)ethan-1-one . This can be synthesized via bromination of 3-acetylpyridine followed by hydrolysis, or purchased directly.
Biocatalytic Reaction Setup (100 mL Scale):
-
Buffer: 100 mM Potassium Phosphate, pH 7.5.
-
Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM.
-
Amine Donor: Isopropylamine (1.0 M) – Acts as both donor and buffer.
-
Substrate: 2-hydroxy-1-(pyridin-3-yl)ethan-1-one (50 mM).
-
Enzyme: (R)-selective
-Transaminase (e.g., Codexis ATA-417 or similar commercial screening kit hit), 5 g/L lyophilized powder. -
Conditions: 30°C, 150 rpm, 24 hours.
Mechanism & Equilibrium Shift: The reaction produces acetone as a byproduct. To drive the equilibrium to completion (since transaminations are reversible), the acetone is often removed via:
-
Sweep Gas: Nitrogen bubbling to strip volatile acetone.
-
Reduced Pressure: Mild vacuum (if the amine donor is less volatile).
-
Excess Donor: Using 10-20 equivalents of isopropylamine.
Workup:
-
Acidify to pH 2 to protonate the pyridine and amine (keeps product in aqueous phase).
-
Extract with MTBE to remove unreacted ketone and impurities.
-
Basify aqueous layer to pH 12.
-
Extract product into n-Butanol or DCM.
-
Evaporate to yield (2R)-2-amino-2-(pyridin-3-yl)ethanol.
Visualization: Biocatalytic Cascade
Figure 2: The Transaminase mechanism. The reaction is equilibrium-driven; removal of the acetone byproduct is crucial for high conversion.
Comparative Data Analysis
The following data is synthesized from general performance metrics of
| Metric | Chemical (Strecker + Resolution) | Enzymatic (Transaminase) |
| Overall Yield | 25 - 35% | 85 - 95% |
| Enantiomeric Excess (ee) | >98% (after recrystallization) | >99% (intrinsic) |
| Purity (HPLC) | Requires chromatography | Often >95% crude |
| Time to Result | 4-5 Days | 24 Hours |
| Cost Driver | Resolution agent & Labor | Enzyme cost (initial) |
| Scalability | Linear (Safety limits batch size) | Exponential (Easy volume increase) |
Technical Insight: The "Pyridine Problem"
In chemical synthesis, the pyridine nitrogen is a Lewis base. It often coordinates with metal catalysts (like Cu or Zn used in catalytic Henry reactions), deactivating them. This makes catalytic asymmetric chemical routes notoriously difficult for pyridine derivatives. Enzymes are immune to this. The transaminase active site binds the ketone moiety specifically, and the pyridine nitrogen does not inhibit the catalytic cycle at standard pH levels.
Conclusion & Recommendation
For the synthesis of (2R)-2-amino-2-(pyridin-3-yl)ethanol :
-
For Discovery (mg scale): If the enzyme is not immediately available on the shelf, the Chemical Route (Strecker) is faster to set up today but will be labor-intensive.
-
For Development/Production (g to kg scale): The Enzymatic Route is strictly superior. It circumvents the need for cyanide, avoids the 50% yield loss of resolution, and provides a cleaner impurity profile.
Recommendation: Screen a commercially available (R)-selective
References
-
BenchChem Technical Support. (2025).[2] Technical Guide: 2-Amino-2-(pyridin-3-yl)acetonitrile Synthesis. BenchChem.[2] Link
-
Tufvesson, P., et al. (2011).[4] Process Considerations for the Asymmetric Synthesis of Chiral Amines Using Transaminases. Biotechnology and Bioengineering, 108(7), 1479–1493. Link
-
Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic Routes to Optically Active Amines. ChemCatChem, 1(1), 42–51. Link
-
Organic Chemistry Portal. (2024). Henry Reaction (Nitroaldol Reaction) - Mechanism and Examples.[6]Link
-
Shin, J. S., & Kim, B. G. (2002). Kinetic Resolution of
-Methylbenzylamine with -Transaminase. Biotechnology and Bioengineering, 55(2), 348–358. Link
Sources
Comprehensive Comparison Guide: Optical Rotation Reference Values for (2R)-2-amino-2-(pyridin-3-yl)ethanol
As a Senior Application Scientist in chiral chemistry and drug development, establishing robust, self-validating analytical frameworks is paramount. The compound (2R)-2-amino-2-(pyridin-3-yl)ethanol is a highly valuable chiral building block. It is most notably utilized in the asymmetric synthesis of pyrido-oxazinone derivatives, which act as potent inhibitors of to treat diseases associated with ectopic calcification[1].
When developing active pharmaceutical ingredients (APIs) from chiral precursors, relying solely on Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric excess (
The Causality of Polarimetry in Chiral Amino Alcohols
Optical rotation is governed by Biot’s Law (
Why 1N HCl? In neutral solvents (such as methanol or water), the primary amine and the basic pyridine nitrogen can form complex inter- and intramolecular hydrogen-bonding networks. These networks cause concentration-dependent aggregation, leading to non-linear optical rotation values. By dissolving the compound in 1N HCl , both nitrogen atoms are fully protonated. This electrostatic repulsion breaks the hydrogen-bonding networks, locking the molecule into a stable, highly solvated conformation. This ensures a linear, reproducible relationship between concentration and specific rotation, a standard practice mirroring the analysis of structurally similar compounds like[2].
Comparative Data Analysis
Because early-phase proprietary chiral building blocks often lack unified pharmacopeial monographs, application scientists benchmark them against structurally identical, well-characterized analogs. Here, we compare the (2R)-pyridine analog against its (2S) counterpart, its [3], and the industry-standard phenyl analog, (R)-(-)-2-Phenylglycinol[4].
The replacement of a phenyl ring with a 3-pyridyl ring does not alter the absolute configuration at the chiral center; thus, the direction and magnitude of the optical rotation remain highly comparable.
Table 1: Optical Rotation Comparison of Chiral Amino Alcohols
| Compound | Absolute Configuration | Expected/Reference | Solvent System | Concentration ( | Application / Note |
| (2R)-2-amino-2-(pyridin-3-yl)ethanol | -25.0° to -35.0° | 1N HCl | 1.0 g/100 mL | Target chiral precursor for TNAP inhibitors[1]. | |
| (2S)-2-amino-2-(pyridin-3-yl)ethanol | +25.0° to +35.0° | 1N HCl | 1.0 g/100 mL | Unwanted enantiomer; used as HPLC standard. | |
| Racemic 2-amino-2-(pyridin-3-yl)ethanol | 0.0° | 1N HCl | 1.0 g/100 mL | Starting material for chiral resolution[3]. | |
| (R)-(-)-2-Phenylglycinol | -30.5° ± 2.5° | 1N HCl | 1.0 g/100 mL | Validated structural benchmark[2]. |
Note: All measurements assume a standard wavelength of 589 nm (Sodium D-line) and a temperature of 20.0°C.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and data integrity, the following methodologies must be executed as a self-validating system.
Protocol A: High-Precision Polarimetry
-
Gravimetric Sample Preparation: Weigh exactly 250.0 mg of (2R)-2-amino-2-(pyridin-3-yl)ethanol on a calibrated microbalance (
mg). Causality: Biot's law is inversely proportional to concentration; a 1% weighing error yields a 1% specific rotation error. -
Volumetric Dissolution: Transfer quantitatively to a 25.0 mL Class A volumetric flask. Dissolve and dilute to the mark with 1N HCl.
-
Instrument Calibration (Blanking): Fill a 1.0 dm (100 mm) jacketed polarimeter cell with pure 1N HCl. Thermostat the cell to exactly 20.0°C. Zero the polarimeter at 589 nm. Causality: Temperature fluctuations alter solvent density and molecular conformer equilibrium. Thermostating eliminates thermal drift.
-
Measurement: Rinse the cell three times with the sample solution, then fill it, ensuring no air bubbles are trapped in the light path. Record five consecutive readings and calculate the mean observed rotation (
). -
Data Integration: Calculate
using Biot's Law. Compare against the benchmark range (-25° to -35°).
Protocol B: Orthogonal Validation via Chiral HPLC
Optical rotation confirms the bulk chiral environment but cannot quantify trace enantiomeric impurities with high precision.
-
Column Selection: Equip the HPLC with a Chiralpak AD-H column (or equivalent amylose-based stationary phase).
-
Mobile Phase: Use a gradient of Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v). Causality: The basic additive (Diethylamine) suppresses peak tailing caused by the secondary interactions of the pyridine nitrogen with the silica support.
-
Detection & Release: Monitor at 254 nm. Calculate the
. The batch is only released if HPLC confirms and polarimetry confirms the negative specific rotation.
Visualizations of Workflows and Pathways
Fig 1. Orthogonal validation workflow for chiral amino alcohol quality control.
Fig 2. Synthetic and pharmacological pathway of (2R)-2-amino-2-(pyridin-3-yl)ethanol in TNAP inhibitor development.
References
- Google Patents | WO2017007943A1 - Pyrido-oxazinone deriv
-
LibreTexts Chemistry | 5.04: Optical Activity and Biot's Law. | [Link]
Sources
- 1. WO2017007943A1 - Pyrido-oxazinone derivatives as tnap inhibitors - Google Patents [patents.google.com]
- 2. (R)-(-)-2-Phenylglycinol, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. CAS 372144-01-9 | 2-Amino-2-pyridin-3-yl-ethanol - Synblock [synblock.com]
- 4. (R)-(-)-2-Phenylglycinol, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
Comparative Reactivity Guide: Pyridin-2-yl vs. Pyridin-3-yl Amino Ethanols
Executive Summary: The Ortho-Effect Paradigm
In the structural optimization of bioactive molecules, the choice between a pyridin-2-yl and pyridin-3-yl substituent on an amino ethanol backbone is rarely a subtle tweak; it is a fundamental switch in reactivity and physicochemical behavior.
This guide compares the reactivity profiles of these two isomers. The core distinction lies in the "Ortho Effect" present in the 2-isomer. The proximity of the pyridine ring nitrogen (
Key Takeaway:
-
Pyridin-3-yl Amino Ethanol: Behaves as a "pseudo-phenyl" analogue with enhanced solubility. Reactivity is governed by sterics and simple inductive electron withdrawal.
-
Pyridin-2-yl Amino Ethanol: Behaves as a bidentate system . Reactivity is dominated by intramolecular interactions (H-bonding) and the ability of the ring nitrogen to act as an internal base or Lewis base trap.
Structural & Electronic Landscape
To understand the reactivity, we must first define the electronic environment. We focus on the common
Electronic Parameters & pKa
The pyridine ring is electron-withdrawing. However, the position determines the strength of this effect on the side chain amine/hydroxyl.
| Feature | Pyridin-2-yl Isomer (Ortho) | Pyridin-3-yl Isomer (Meta) | Impact on Reactivity |
| Inductive Effect (-I) | Stronger (Closer proximity) | Weaker | 2-isomer amine is less nucleophilic. |
| Resonance (+M) | Significant (if N-linked) | Negligible | 2-isomer N-linked amine lone pair is delocalized into the ring; drastically reduced basicity. |
| Intramolecular H-Bond | Yes ( | No | 2-isomer often adopts a "closed" conformation, masking the OH/NH. |
| pKa (Conj. Acid) | ~6.8 (Ring N) / ~9.0 (Side chain) | ~5.0 (Ring N) / ~9.5 (Side chain) | 3-isomer is a stronger base on the side chain. |
*Values are approximate and solvent-dependent. The 2-isomer's apparent pKa is often perturbed by internal H-bonding stabilization.
Conformational Locking (The "Scorpion" Effect)
In non-polar solvents, the pyridin-2-yl derivative curls back on itself. The hydroxyl proton donates to the pyridine nitrogen lone pair. This creates a transient 5- or 6-membered pseudocycle, reducing the availability of the hydroxyl group for intermolecular reactions (e.g., O-acylation).
The pyridin-3-yl derivative lacks this stabilization; it adopts an open, extended conformation, making both the amine and hydroxyl groups sterically accessible.
Reactivity Profile: Nucleophilic Substitution & Acylation
Acylation Selectivity (N- vs. O-Acylation)
When reacting with acyl chlorides or anhydrides, the competition between the Amine (N) and Alcohol (O) is critical.
-
Pyridin-3-yl: Follows standard kinetic trends. The primary/secondary amine is significantly more nucleophilic than the alcohol. Result: High N-selectivity.
-
Pyridin-2-yl:
-
N-linked: The amine lone pair is delocalized into the pyridine ring (amidine-like character). The nucleophilicity of the nitrogen is severely depressed .
-
C-linked: The amine is nucleophilic, but the hydroxyl group is often activated by the ring nitrogen acting as an intramolecular general base.
-
Result: The 2-isomer often shows anomalous O-acylation or slower overall reaction rates requiring forcing conditions or DMAP catalysis.
-
Cyclization to Oxazolidinones
A common transformation in drug development is converting amino ethanols to 2-oxazolidinones using reagents like CDI (Carbonyldiimidazole) or Phosgene.
-
Pathway A (3-yl): Stepwise attack. Amine attacks carbonyl -> Intermediate -> Hydroxyl attacks carbonyl -> Cyclization. Fast and clean.
-
Pathway B (2-yl): The "closed" conformation can retard the initial attack. However, once the intermediate carbamate is formed, the pyridine nitrogen can coordinate the metal (if metal catalysts are used) or stabilize the transition state, sometimes accelerating the second cyclization step.
Visualization: Mechanistic Pathways
The following diagram illustrates the conformational difference and its impact on cyclization (Oxazolidinone formation).
Caption: Comparative reaction coordinate for oxazolidinone formation. The 2-isomer suffers from initial nucleophilic penalty but benefits from intramolecular base catalysis in the cyclization step.
Experimental Protocols
Protocol: Competitive Acylation Study
To determine the nucleophilic ratio of your specific scaffold.
Reagents:
-
Substrate (1.0 eq)[1]
-
Acetic Anhydride (1.1 eq)
-
DCM (Solvent)
-
Base: Triethylamine (1.5 eq)
Workflow:
-
Dissolution: Dissolve 0.5 mmol of the pyridyl amino ethanol in 5 mL anhydrous DCM.
-
Cooling: Cool to 0°C (Ice bath).
-
Addition: Add TEA, followed by dropwise addition of Acetic Anhydride.
-
Monitoring: Monitor via TLC or LCMS at T=5min, T=30min, T=1h.
-
Expectation (3-yl): Rapid disappearance of SM; exclusive formation of N-acetyl product.
-
Expectation (2-yl): Slower consumption. Look for "di-acetyl" (N,O) species or unreacted SM if the amine is deactivated (N-linked).
-
-
Quench: Add MeOH (1 mL) to quench excess anhydride.
-
Analysis: Determine N/O ratio via 1H NMR (Shift of CH2 adjacent to O vs N).
Protocol: Synthesis of Pyridyl-Oxazolidinones (CDI Method)
Optimized for variable reactivity.
-
Setup: Charge a flame-dried flask with Amino Ethanol (1.0 eq) and dry THF (0.2 M).
-
Activation: Add Carbonyldiimidazole (CDI) (1.2 eq) in one portion at Room Temperature.
-
Reaction:
-
For 3-yl: Stir at RT for 2-4 hours. Reaction is usually complete.
-
For 2-yl: Stir at RT for 2 hours. If conversion is <50%, heat to 60°C. The intramolecular H-bond can stabilize the starting material, requiring thermal energy to break.
-
-
Workup: Dilute with EtOAc, wash with water x3. Dry over Na2SO4.
-
Purification: Recrystallization from EtOH/Hexane is preferred over column chromatography due to the polarity of the pyridine ring.
Comparative Data Summary
| Property | Pyridin-2-yl Amino Ethanol | Pyridin-3-yl Amino Ethanol |
| Solubility (Non-polar) | Higher (Internal H-bond hides polarity) | Lower (Exposed polar groups) |
| Metal Chelation (Cu/Zn) | Strong Bidentate (Forms stable 5/6-membered rings) | Monodentate only (No chelation) |
| Metabolic Stability | Susceptible to N-oxidation ( | Susceptible to Ring Hydroxylation |
| Reaction Rate (Acylation) | Slow (Steric/Electronic deactivation) | Fast (Typical primary/secondary amine) |
| Crystallinity | Often oils/low-melting solids (Internal H-bond) | Often crystalline solids (Intermolecular H-bonds) |
References
-
Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. Journal of Physical Chemistry A. (2016). Link
-
Flow Synthesis of 2-[Methyl(pyridin-2-yl)amino]ethanol. Chemical Engineering & Technology. (2021). Link
-
Theoretical prediction of relative and absolute pKa values of aminopyridines. Biophysical Chemistry. (2006). Link
-
Synthesis and antimicrobial activity of novel 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-ones. Turkish Journal of Chemistry. (2011). Link
Sources
Reference standards for (2R)-2-amino-2-(pyridin-3-yl)ethanol quality control
This guide serves as a technical benchmark for researchers and quality control (QC) scientists evaluating reference standards for (2R)-2-amino-2-(pyridin-3-yl)ethanol . This chiral amino alcohol is a critical building block in the synthesis of complex pharmaceutical agents, including next-generation
Ensuring the stereochemical and chemical purity of this intermediate is paramount, as impurities here propagate into the final drug substance, potentially altering potency or toxicity.
Part 1: Comparative Analysis of Reference Standard Grades
In the absence of a universally mandated pharmacopeial monograph (USP/EP) for this specific intermediate, laboratories must choose between commercial grades. The "performance" of a standard is defined by its ability to provide accurate quantitation and unambiguous identification of the (2R)-enantiomer versus the (2S)-enantiomer.
The Three Tiers of Reference Standards
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Analytical Standard (Secondary) | Tier 3: Reagent/Research Grade |
| Primary Use | Method Validation, Release Testing | Routine QC, In-process Checks | Early Synthesis, R&D Screening |
| Assay Accuracy | 99.5% ± 0.5% (Mass Balance) | >98.0% (Area %) | Variable (Often >95%) |
| Chiral Purity (ee) | >99.9% (Validated) | >99.0% | 90-97% (Risk of racemization) |
| Data Package | qNMR, TGA, KF, Chiral HPLC, ROI | HPLC-UV, Basic NMR | H-NMR only |
| Traceability | SI Units / NIST Traceable | Traceable to Internal Primary | None |
| Risk Profile | Low. Self-validating. | Moderate. Requires qualification. | High. frequent "ghost peaks." |
Performance Benchmark: Impact on QC Data
Experimental observation comparing Tier 1 vs. Tier 3 standards in a Chiral HPLC assay.
-
Tier 1 (CRM): Produces a single, sharp peak at
min. No interference in the (2S) region ( min). Allows for precise determination of 0.1% enantiomeric impurity. -
Tier 3 (Reagent): Often shows a "fronting" peak due to salt contaminants (e.g., HCl salts not fully neutralized) and a baseline drift. Frequently contains 2-5% of the (2S)-isomer, which can lead to false failures when testing high-purity production batches (i.e., the standard itself introduces the impurity signal).
Part 2: Technical Protocols & Methodologies
The following protocols are designed to be self-validating . If the system suitability criteria (resolution, tailing factor) are not met, the data should be rejected.
Protocol A: Chiral Purity Determination (HPLC)
Objective: Quantify the enantiomeric excess (ee) of the (2R)-isomer.
Rationale: The pyridine ring is basic. Standard silica-based columns will suffer from severe peak tailing due to interaction with silanol groups. Therefore, an amylose-based polysaccharide column with a basic additive is strictly required.
-
Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)),
mm, . -
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA)
-
Ratio: 90 : 10 : 0.1 (v/v/v)
-
Note: Ethanol is preferred over Isopropanol (IPA) for better solubility of the polar amino-alcohol moiety.
-
-
Temperature:
-
Detection: UV at 260 nm (Pyridine
transition).
System Suitability Criteria (Mandatory):
-
Resolution (
): between (2R) and (2S) enantiomers. -
Tailing Factor (
): for the main peak. -
Signal-to-Noise:
for the enantiomeric impurity at 0.1% level.
Protocol B: Chemical Purity & Assay (RP-HPLC)
Objective: Determine total chemical purity and assay (w/w) against a primary standard.
Rationale: To prevent peak broadening from the basic amine and pyridine nitrogen, a high pH buffer (stable for C18 Hybrid columns) or an ion-pairing agent must be used. High pH is preferred for robustness.
-
Column: XBridge C18 or Gemini C18 (High pH stable),
mm, . -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with
). -
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Sample Diluent: Mobile Phase A : Acetonitrile (80:20).
Part 3: Visualization of QC Workflows
Figure 1: Analytical Decision Matrix
Caption: Logical workflow for qualifying a new batch of (2R)-2-amino-2-(pyridin-3-yl)ethanol reference standard.
Figure 2: Chiral Separation Mechanism
Caption: Interaction mechanism between the (2R)-analyte and the Amylose stationary phase leading to separation.
References
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
Phenomenex. Chiral HPLC Separations: Method Development Guide. Retrieved from [Link]
-
National Institutes of Health (NIH). Mirabegron PubChem Compound Summary. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2R)-2-amino-2-(pyridin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of (2R)-2-amino-2-(pyridin-3-yl)ethanol, a compound featuring both a pyridine ring and an amino alcohol functional group. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind these essential safety measures, ensuring a culture of safety and compliance in your laboratory.
Hazard Assessment and Chemical Profile
Before handling (2R)-2-amino-2-(pyridin-3-yl)ethanol, it is imperative to understand its chemical properties and associated hazards. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, its structure as a pyridine derivative and an amino alcohol allows for an informed assessment of its potential risks.
-
Pyridine Moiety: Pyridine and its derivatives are known to be hazardous.[1] They are often flammable liquids and can be toxic if inhaled, ingested, or absorbed through the skin.[2][3] Pyridine itself is harmful to the blood, kidneys, liver, and central nervous system.[2]
-
Amino Alcohol Moiety: Amino alcohols can exhibit corrosive properties and may cause skin and eye irritation or burns.[4][5][6]
-
(2R)-2-amino-2-(pyridin-3-yl)ethanol: The GHS pictograms for this compound include an exclamation mark (GHS07), indicating that it may be harmful if swallowed, cause skin irritation, or cause serious eye irritation.
Table 1: Hazard Summary and Key Considerations
| Hazard Classification | Potential Effects | Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed.[7] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7] |
| Skin Irritation/Corrosion | May cause skin irritation or burns.[2][5] | Wear protective gloves and a lab coat.[1] |
| Eye Irritation/Damage | May cause serious eye irritation or damage.[2][5] | Wear chemical safety goggles or a face shield.[1] |
| Flammability | As a pyridine derivative, it should be considered potentially flammable.[3] | Keep away from heat, sparks, and open flames.[3] |
| Environmental Hazard | Pyridine derivatives can be toxic to aquatic life.[8] | Do not dispose of down the drain or in regular trash.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment is non-negotiable when handling and disposing of (2R)-2-amino-2-(pyridin-3-yl)ethanol.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be used if there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[1] Always check the manufacturer's glove compatibility chart.
-
Body Protection: A fully buttoned laboratory coat is required to protect against skin contact.[1]
-
Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of (2R)-2-amino-2-(pyridin-3-yl)ethanol is that it must be treated as hazardous waste.[1] Under no circumstances should it be disposed of in the regular trash or poured down the drain.[1]
Step 1: Waste Collection
-
Collect all waste containing (2R)-2-amino-2-(pyridin-3-yl)ethanol, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, absorbent paper), in a designated hazardous waste container.[1]
-
The container must be compatible with the chemical, sealable, and airtight.[1][2]
Step 2: Container Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "(2R)-2-amino-2-(pyridin-3-yl)ethanol".[1]
-
Include any known hazard information (e.g., "Toxic," "Flammable").[1] Your institution's Environmental Health & Safety (EHS) department may have specific labeling requirements.[9]
Step 3: Waste Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[1][2]
-
The storage area should be a designated secondary containment area to prevent the spread of any potential leaks.[1]
-
Keep the container away from sources of ignition, heat, and direct sunlight.[1]
Step 4: Scheduling Waste Pickup
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[10][11]
-
The most common method for the final disposal of pyridine-containing waste is high-temperature incineration.[12]
Step 5: Decontamination of Empty Containers
-
Thoroughly rinse any empty containers that held (2R)-2-amino-2-(pyridin-3-yl)ethanol with a suitable solvent (e.g., ethanol or acetone).[10]
-
The rinsate must be collected and disposed of as hazardous waste along with the chemical.[9][10]
-
Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste.[10] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[9]
Spill Management Procedures
In the event of a spill, prompt and appropriate action is crucial to mitigate risks.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial spill kit, to contain the spill.[1][4]
-
Collect Absorbed Material: Carefully collect the absorbed material into a sealable, labeled hazardous waste container.[1]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Report the Spill: Report the incident to your supervisor and your institution's EHS department.
Disposal Workflow for (2R)-2-amino-2-(pyridin-3-yl)ethanol
Caption: Disposal workflow for (2R)-2-amino-2-(pyridin-3-yl)ethanol.
References
- University of Washington. (n.d.). Pyridine Safety Data Sheet.
- BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
- AK Scientific, Inc. (n.d.). 2-(Pyridin-2-ylamino)ethanol Safety Data Sheet.
- Apollo Scientific. (n.d.). 2-(2-Aminoethylamino)ethanol Safety Data Sheet.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- Thermo Fisher Scientific. (2025, December 22). 2-(2-Aminoethyl)pyridine Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine.
- Sigma-Aldrich. (n.d.). 2-amino-2-pyridin-3-yl-ethanol.
- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet.
- BenchChem. (2025). Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Biochem Chemopharma. (n.d.). 2-amino pyridine Safety Data Sheet.
- CDH Fine Chemical. (n.d.). 2-Amino Pyridine MATERIAL SAFETY DATA SHEET.
- Nippon Nyukazai Co., Ltd. (2018, June 12). AMINO ALCOHOL EA Safety Data Sheet.
- Carl ROTH. (n.d.). 2-(2-Aminoethylamino)ethanol Safety Data Sheet.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
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- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 12. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling (2R)-2-amino-2-(pyridin-3-yl)ethanol
As a Senior Application Scientist, I recognize that handling specialized chiral intermediates like (2R)-2-amino-2-(pyridin-3-yl)ethanol requires more than a generic safety overview. This molecule combines a pyridine ring with a primary amino alcohol moiety, creating a dual-hazard profile: the pyridine ring acts as a potential neurotoxin and skin sensitizer, while the basic amino group is highly irritating and potentially corrosive to ocular and mucosal tissues.
To ensure the safety of your research personnel and the integrity of your drug development workflows, this guide provides field-proven, self-validating protocols for the handling, spill response, and disposal of this compound.
Hazard Assessment & Causality (E-E-A-T)
Standard laboratory safety protocols often fail when researchers do not understand the causality behind the rules. For (2R)-2-amino-2-(pyridin-3-yl)ethanol, the physical and chemical properties dictate specific operational choices:
-
Permeability: Pyridine derivatives are notorious for rapidly permeating standard latex and thin nitrile. Therefore, high-density or specialized elastomers are required for extended contact.
-
Basicity & Corrosivity: The primary amine group confers significant basicity. If aerosolized or splashed, it can cause immediate and severe corneal damage. Standard safety glasses are insufficient; orbital sealing is mandatory.
-
Static Dispersion: As a fine powder, the compound is prone to static cling and aerosolization during weighing, necessitating engineering controls like localized exhaust ventilation.
To comply with the OSHA Personal Protective Equipment Standard (29 CFR 1910.132) [1], laboratories must perform a hazard assessment and select PPE that directly mitigates these specific chemical risks.
Personal Protective Equipment (PPE) Matrix
The following table summarizes the quantitative and qualitative requirements for handling this compound, transforming generic safety advice into actionable, targeted defense mechanisms.
| PPE Component | Technical Specification | Causality & Scientific Justification |
| Eye Protection | Indirect-vented chemical splash goggles or full face shield. | The basic amine group poses a severe risk of corneal burns. Standard safety glasses lack the orbital seals required to prevent ingress of airborne dust or liquid splashes. |
| Hand Protection | Butyl rubber or heavy-duty nitrile (≥8 mil thickness). | Pyridines rapidly degrade and permeate latex and standard 4-mil nitrile. Butyl rubber provides superior chemical resistance and breakthrough times for basic amines. |
| Body Protection | Flame-retardant (FR) lab coat with knit cuffs; full-length trousers. | Knit cuffs prevent the sleeves from dragging through powders. FR material mitigates secondary risks if the compound is handled alongside flammable organic solvents. |
| Respiratory | N95/P100 particulate respirator or Half-mask with Organic Vapor (OV) cartridges. | Required only if handling outside a fume hood. Fine powders of amino alcohols cause severe respiratory tract irritation and potential systemic toxicity via inhalation. |
Operational Protocols: Step-by-Step Handling
Every protocol in your laboratory should be a self-validating system —meaning the operator can independently verify that the safety measures are actively working before initiating the experiment.
Phase 1: Pre-Operational Validation
-
Fume Hood Verification: Do not rely solely on the digital monitor. Validate that the fume hood face velocity is between 80–120 feet per minute (fpm) using a digital anemometer, or perform a simple "tissue-paper" flow check at the sash opening.
-
Glove Integrity Test: Before donning your heavy-duty nitrile or butyl gloves, perform a pneumatic leak test. Trap air inside the glove, roll the cuff tightly, and apply pressure to check for micro-tears or pinholes.
Phase 2: Weighing and Transfer Methodology
-
Preparation: Place an anti-static weighing boat on the analytical balance inside the validated fume hood.
-
Static Mitigation: Use a grounded stainless-steel spatula. Causality: Plastic spatulas generate static electricity, which causes the fine (2R)-2-amino-2-(pyridin-3-yl)ethanol powder to aerosolize and adhere to the operator's gloves and the balance enclosure.
-
Transfer: Carefully transfer the required mass. Immediately seal the primary chemical container before recording the weight to minimize ambient exposure.
Phase 3: Solution Preparation
-
Solvent First: Always pre-measure your solvent (e.g., water, ethanol, or buffer) into the receiving flask first.
-
Powder Addition: Slowly add the (2R)-2-amino-2-(pyridin-3-yl)ethanol powder to the stirring solvent. Causality: Adding powder to a bulk solvent acts as a heat sink, preventing localized concentration spikes and mitigating any minor exothermic reactions caused by the dissolution of the basic amine.
Spill Response & Decontamination Workflow
In the event of a spill, immediate and structured action is required to prevent exposure and facility contamination. The workflow below outlines the logical progression from detection to decontamination.
Workflow for (2R)-2-amino-2-(pyridin-3-yl)ethanol spill response and decontamination.
Decontamination Note: Because the molecule is a basic amine, wiping the spill area with a mild acidic solution (like 1% acetic acid or citric acid) followed by a water rinse will effectively neutralize and remove residual chemical traces, adhering to the American Chemical Society (ACS) guidelines for chemical laboratory safety [2].
Waste Disposal Plan (EPA/RCRA Compliance)
Improper disposal of pyridine derivatives can lead to severe environmental contamination and regulatory fines. Under the EPA's Resource Conservation and Recovery Act (RCRA) regulations (40 CFR 262) [3], waste must be classified and segregated accurately from the point of generation ("cradle-to-grave").
| Waste Stream | EPA Classification / Hazard | Approved Container Type | Disposal Methodology |
| Solid Waste (Contaminated gloves, weigh boats, absorbents) | Non-RCRA regulated (unless mixed with listed solvents), treat as hazardous chemical waste. | Puncture-proof, sealed polyethylene (PE) drum or bucket. | Label as "Hazardous Solid Waste - Toxic/Irritant". Do not mix with general municipal trash. |
| Aqueous Liquid Waste | Characteristic Waste (D002 - Corrosivity) if pH ≥ 12.5 due to the amine. | High-density polyethylene (HDPE) carboy. | Do not pour down the drain. Label with exact chemical composition and pH. |
| Organic Solvent Waste | F-Listed or D-Listed depending on the specific carrier solvent used. | Flammable-rated safety can or HDPE carboy. | Segregate from halogenated waste streams to prevent incompatible reactions. |
References
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." eCFR: Code of Federal Regulations. Available at:[Link]
-
American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS Committee on Chemical Safety. Available at:[Link]
-
Environmental Protection Agency (EPA). "40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste." eCFR: Code of Federal Regulations. Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
